molecular formula C13H20ClN3 B1217211 ST91 CAS No. 59465-42-8

ST91

Katalognummer: B1217211
CAS-Nummer: 59465-42-8
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: ZLRWFGBEDNTMEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ST91, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClN3 and its molecular weight is 253.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRWFGBEDNTMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963858
Record name N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4749-61-5, 59465-42-8
Record name 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4749-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of ST91: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ST91 is a potent and selective α2-adrenoceptor agonist. Its mechanism of action is centered on its interaction with the α2-subtypes of adrenergic receptors, which are G protein-coupled receptors (GPCRs). Unlike many other α2-agonists, this compound does not readily cross the blood-brain barrier, making it a valuable tool for studying the peripheral effects of α2-adrenoceptor activation. This guide provides a comprehensive overview of the molecular mechanisms, downstream signaling pathways, and pharmacological effects of this compound, supplemented with detailed experimental protocols and quantitative data.

Primary Pharmacological Target: α2-Adrenergic Receptors

This compound exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are integral membrane proteins that belong to the GPCR superfamily. There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C. This compound displays a notable selectivity for α2-adrenoceptors over α1-adrenoceptors, with an approximately 120-fold greater affinity for the former. Furthermore, evidence suggests that this compound acts predominantly at non-α2A adrenoceptors, with a particular affinity for the α2B and α2C subtypes[1][2]. This subtype selectivity is a key aspect of its pharmacological profile and is believed to contribute to its synergistic interactions with other α2-agonists like dexmedetomidine (B676), which primarily targets the α2A subtype[2].

Downstream Signaling Pathways

The activation of α2-adrenoceptors by this compound initiates a cascade of intracellular signaling events. As these receptors are coupled to inhibitory G proteins (Gi/o), their activation leads to the following canonical pathway:

  • G Protein Activation: Upon agonist binding, the α2-adrenoceptor undergoes a conformational change, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.

  • Dissociation of G Protein Subunits: The binding of GTP triggers the dissociation of the Gαi subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

  • Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately resulting in the modulation of various cellular functions.

In addition to the canonical pathway, α2-adrenoceptor activation can also lead to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is often mediated by the Gβγ subunits.

ST91_Signaling_Pathway This compound This compound a2AR α2-Adrenoceptor (Gi-coupled) This compound->a2AR Binds to G_protein Gi Protein (αβγ) a2AR->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP G_alpha_i->AC Inhibits ATP ATP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Canonical signaling pathway of this compound via the α2-adrenoceptor.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. It is important to note that while the A50 values for its functional activity in a specific assay are available, comprehensive binding affinity data (Ki values) for this compound at the individual α2-adrenoceptor subtypes are not readily found in publicly available literature.

ParameterValueReceptor/SystemSpeciesReference
A50 6.81 ± 1.40 x 10-7 MAntagonism of isoproterenol-induced relaxationRat mesenteric artery[1]
Selectivity ~120-fold for α2 over α1Adrenergic ReceptorsNot Specified

Key Experimental Protocols

The characterization of an α2-adrenoceptor agonist like this compound typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound at α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

  • Cell membranes expressing a single subtype of human α2-adrenoceptor (α2A, α2B, or α2C).

  • Radioligand: [3H]-Rauwolscine or another suitable α2-adrenoceptor antagonist.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding control: A high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., yohimbine).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of unlabeled this compound (typically in a logarithmic dilution series).

    • 50 µL of the radioligand at a fixed concentration (usually at or near its Kd).

    • For total binding wells, add 50 µL of binding buffer instead of this compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional potency (EC50) of this compound as an agonist at α2-adrenoceptors.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of adenylyl cyclase activity.

Materials:

  • Cells expressing a single subtype of human α2-adrenoceptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow them to confluence.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with a phosphodiesterase inhibitor for 15-30 minutes.

  • Agonist Treatment: Add various concentrations of this compound to the wells and incubate for 15 minutes.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for an additional 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation) using non-linear regression analysis.

Experimental and Logical Workflow Visualization

The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional and physiological assessments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Physiological Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP inhibition) (Determine EC50) Binding_Assay->Functional_Assay Correlate affinity with potency Selectivity_Panel Receptor Selectivity Panel (Assess off-target binding) Functional_Assay->Selectivity_Panel Confirm on-target mechanism Antinociception_Model Antinociception Models (e.g., Tail-flick test) Selectivity_Panel->Antinociception_Model Predict in vivo efficacy Cardiovascular_Model Cardiovascular Models (Measure blood pressure, heart rate) Antinociception_Model->Cardiovascular_Model Assess therapeutic window and side effects PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Cardiovascular_Model->PK_PD_Modeling Establish dose-response relationship

A typical experimental workflow for the characterization of an α2-adrenoceptor agonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of α2-adrenoceptors, particularly the non-α2A subtypes, in various physiological processes. Its primary mechanism of action involves the activation of Gi-coupled α2-adrenoceptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action underlies its observed physiological effects, including spinal antinociception. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel α2-adrenoceptor agonists. Future research focusing on elucidating the precise binding affinities of this compound for the different α2-adrenoceptor subtypes will be crucial for a more complete understanding of its pharmacological profile and for the development of more selective therapeutic agents.

References

ST91 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical and pharmacological properties of ST91, an α2-adrenergic receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a derivative of clonidine. Its chemical structure is characterized by a 2-(arylimino)imidazolidine core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₉N₃[1]
Molecular Weight 217.31 g/mol (Free Base) 253.77 g/mol (HCl Salt)[1]
CAS Number 4751-48-8 (Free Base) 4749-61-5 (HCl Salt)[1]
Solubility Soluble to 100 mM in water and DMSO[2]
pKa (estimated) The pKa of this compound can be estimated based on studies of related 2-(arylimino)imidazolidine derivatives. The basicity of these compounds is influenced by substituents on the aryl ring. For the unsubstituted phenyliminoimidazolidine, the experimental pKa is approximately 8.5. The diethyl substitution on the phenyl ring in this compound is expected to slightly increase the basicity. Therefore, the pKa of this compound is likely in the range of 8.5-9.0.[1][2][3]

Pharmacological Properties

This compound is a potent and selective α2-adrenergic receptor agonist. It exhibits a range of pharmacological effects, primarily related to its interaction with the sympathetic nervous system.

Mechanism of Action

As an α2-adrenergic agonist, this compound mimics the effects of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[4] Activation of the α2-adrenergic receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] This reduction in cAMP levels results in a decrease in the release of norepinephrine from presynaptic nerve terminals, leading to a sympatholytic effect.

Receptor Selectivity

This compound displays selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor.[6] Further studies have indicated that this compound acts as an agonist at α2B-adrenoceptors and shows a preference for non-α2A subtypes, with evidence suggesting it may target the α2C subtype.[7][8] This subtype selectivity may contribute to its specific pharmacological profile.

Table 2: Pharmacological Profile of this compound

ParameterDescriptionSource
Receptor Target α2-Adrenergic Receptor[6][9]
Receptor Subtype Selectivity Preferentially acts on α2B and non-α2A (potentially α2C) adrenoceptors.[7][8]
Primary Effect Inhibition of norepinephrine release, leading to a reduction in sympathetic outflow.
Key Pharmacological Effect Antinociception (pain relief).[6][8]

Signaling Pathway

The binding of this compound to the α2-adrenergic receptor initiates a signaling cascade that modulates neuronal activity. The primary pathway involves the inhibition of adenylyl cyclase and the subsequent reduction of cAMP.

ST91_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane Alpha2_Receptor α2-Adrenergic Receptor Gi_Protein Gi Protein (αβγ) Alpha2_Receptor->Gi_Protein Activates This compound This compound This compound->Alpha2_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Norepinephrine_Vesicle Norepinephrine Vesicle PKA->Norepinephrine_Vesicle Reduces Exocytosis of Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicle->Norepinephrine_Release Leads to

Caption: this compound binding to the α2-adrenergic receptor inhibits adenylyl cyclase via a Gi protein, reducing cAMP and subsequent norepinephrine release.

Key Experimental Findings and Protocols

The pharmacological properties of this compound have been characterized through various in vitro and in vivo experiments.

Vascular Reactivity in Rat Mesenteric Artery

Experiment: To investigate the effect of this compound on vascular tone.

Methodology:

  • Male Wistar rats are euthanized, and the mesenteric vascular bed is excised and placed in cold Krebs-Henseleit solution.

  • Second-order mesenteric artery segments (approximately 2 mm in length) are dissected and mounted on a wire myograph.

  • The artery rings are equilibrated in the myograph chamber containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

  • The rings are pre-contracted with an α1-adrenergic agonist such as phenylephrine.

  • Cumulative concentration-response curves to this compound are then generated to assess its effect on vascular tension.[7]

Findings: this compound has been shown to antagonize β2-adrenoceptor-mediated relaxation in rat mesenteric artery rings, an effect that can be blocked by the α2-adrenoceptor antagonist yohimbine.[7]

Antinociceptive Activity: Tail-Flick and Hot-Plate Tests

Experiment: To evaluate the analgesic properties of this compound.

Methodology - Tail-Flick Test:

  • A rat is gently restrained, and its tail is positioned over a radiant heat source.

  • The latency for the rat to flick its tail away from the heat is recorded.

  • A baseline latency is established before the administration of this compound.

  • This compound is administered (e.g., intrathecally), and the tail-flick latency is measured at various time points post-administration. An increase in latency indicates an antinociceptive effect.[8]

Methodology - Hot-Plate Test:

  • A rat is placed on a metal surface maintained at a constant temperature (e.g., 52.5°C or 55°C).

  • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • A baseline latency is determined before drug administration.

  • Following the administration of this compound, the latency to the nociceptive response is measured at different time intervals to assess the analgesic effect.

Findings: Intrathecal administration of this compound produces a dose-dependent antinociceptive effect in both the tail-flick and hot-plate tests in rats.[8]

Experimental_Workflow In Vivo Antinociception Assay Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis Baseline Establish Baseline Nociceptive Threshold (Tail-Flick or Hot-Plate Test) Administration Administer this compound (e.g., Intrathecal Injection) Baseline->Administration Measurement Measure Nociceptive Threshold at Timed Intervals Administration->Measurement Analysis Compare Post-Treatment Latencies to Baseline Measurement->Analysis Conclusion Determine Antinociceptive Effect Analysis->Conclusion

Caption: Workflow for assessing the antinociceptive effects of this compound using in vivo models.

Conclusion

This compound is a valuable research tool for investigating the role of α2-adrenergic receptors, particularly the α2B and α2C subtypes, in various physiological processes. Its potent antinociceptive properties and well-defined mechanism of action make it a compound of interest for the development of novel analgesics and other therapeutics targeting the sympathetic nervous system. This guide provides a comprehensive summary of the current knowledge on this compound, which can serve as a foundation for further research and development.

References

ST91: A Technical Guide to a Subtype-Selective Alpha-2 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST91, a derivative of clonidine, is an alpha-2 (α2) adrenergic receptor agonist characterized by its limited ability to cross the blood-brain barrier. This property makes it a valuable tool for studying the peripheral effects of α2-adrenergic receptor activation. Research indicates that this compound exhibits a degree of selectivity for α2-adrenergic receptor subtypes, distinguishing it from other agonists in its class. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. It aims to serve as a detailed resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, with the chemical name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a structural analog of clonidine. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Synonyms ST-91, 2-(2,6-diethylphenylamino)-2-imidazoline
Molecular Formula C₁₃H₁₉N₃
Molecular Weight 217.31 g/mol
CAS Number 4751-48-8

Synthesis of this compound

A probable synthetic route for this compound, based on the synthesis of structurally related 2-aminoimidazoline (B100083) compounds such as clonidine, is outlined below. This method involves the condensation of 2,6-diethylaniline (B152787) with a suitable precursor for the imidazoline (B1206853) ring.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate Treatment cluster_product Product reactant1 2,6-Diethylaniline conditions Phosphorus oxychloride (POCl₃) Heat reactant1->conditions reactant2 1-Acetyl-2-imidazolidone reactant2->conditions intermediate Methanol (CH₃OH) Hydrochloric Acid (HCl) conditions->intermediate Condensation product This compound Hydrochloride intermediate->product Deacetylation & Salt Formation

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for 2-Aminoimidazoline Synthesis
  • Condensation: A mixture of 2,6-diethylaniline and 1-acetyl-2-imidazolidone is heated in a solvent of phosphorus oxychloride.

  • Solvent Removal: After the reaction is complete, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.

  • Deacetylation and Salt Formation: The residue is then treated with methanol, followed by the addition of hydrochloric acid to facilitate deacetylation and form the hydrochloride salt of this compound.

  • Purification: The final product is isolated and purified, often through recrystallization, to yield this compound hydrochloride.

Pharmacological Profile

This compound is an α2-adrenergic agonist with a notable selectivity for α2 receptors over α1 receptors, reported to be approximately 120-fold.[1] Its pharmacological activity is complex, with evidence suggesting a preference for certain α2 receptor subtypes.

Binding Affinity and Selectivity

Table of Receptor Binding Profile (Qualitative)

Receptor SubtypeBinding Affinity/SelectivityReference
α2 vs α1 ~120-fold selective for α2[1]
α2A Predominantly acts at non-α2A subtypes[1][2]
α2B Characterized as an agonist in functional assays[3][4]
α2C Putative agonist, suggested by synergistic effects with α2A agonists[1][2]
Functional Activity

Functional studies have provided insights into the agonistic properties of this compound at α2-adrenergic receptors. In a study using rat mesenteric artery rings, this compound was shown to act as an α2B-adrenoceptor agonist.[3][4]

Table of Functional Activity Data

Assay SystemParameterValueReference
Rat Mesenteric Artery RingsA50 for Isoproterenol (Control)1.29 ± 0.25 x 10⁻⁷ M[3][4]
Rat Mesenteric Artery RingsA50 for Isoproterenol (+10⁻⁷ M this compound)6.81 ± 1.40 x 10⁻⁷ M[3][4]
Rat Mesenteric Artery RingsEmax for Isoproterenol (Control)79.9 ± 5.1%[3][4]
Rat Mesenteric Artery RingsEmax for Isoproterenol (+10⁻⁶ M this compound)36.1 ± 7.0%[3][4]

Signaling Pathways

As an α2-adrenergic agonist, this compound is expected to activate signaling pathways typically associated with these G protein-coupled receptors (GPCRs). The primary signaling cascade involves the coupling to inhibitory G proteins (Gi/o).

Canonical Gi/o Signaling Pathway

G This compound This compound alpha2_receptor α2-Adrenergic Receptor This compound->alpha2_receptor Binds to Gi_protein Gi/o Protein alpha2_receptor->Gi_protein Activates adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Converts ATP to ATP ATP ATP->adenylyl_cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Cellular Response PKA->cellular_response Phosphorylates targets leading to

Caption: this compound signaling pathway.

Experimental Workflow for Characterizing G-Protein Coupling

G start Prepare cell membranes expressing α2-receptors incubation Incubate membranes with this compound and [³⁵S]GTPγS start->incubation separation Separate bound and free [³⁵S]GTPγS via filtration incubation->separation quantification Quantify bound [³⁵S]GTPγS using scintillation counting separation->quantification analysis Analyze data to determine EC₅₀ and Emax quantification->analysis

Caption: GTPγS binding assay workflow.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

  • Membrane Preparation: Cell membranes expressing the α2-adrenergic receptor subtype of interest are prepared from cultured cells or tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]rauwolscine or [³H]yohimbine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins by an agonist.

  • Membrane Preparation: Cell membranes expressing the α2-adrenergic receptor and the relevant G proteins are prepared.

  • Incubation: Membranes are incubated with varying concentrations of the agonist (this compound) in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are plotted to generate a concentration-response curve, from which the EC50 and Emax values can be determined.

cAMP Accumulation Assay (General Protocol)

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase.

  • Cell Culture: Whole cells expressing the α2-adrenergic receptor subtype of interest are used.

  • Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin.

  • Agonist Treatment: The cells are then treated with varying concentrations of the α2-agonist (this compound).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: The inhibitory effect of the agonist on stimulated cAMP levels is quantified to determine its IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of peripheral α2-adrenergic receptors. Its selectivity for α2 over α1 receptors, combined with evidence for subtype-specific interactions, makes it a useful probe for dissecting the contributions of different α2 receptor subtypes. Further research to fully elucidate its binding affinities at all α2 subtypes and to explore its downstream signaling pathways in more detail will enhance its utility in drug discovery and development.

References

A Comparative Analysis of ST91 and Clonidine: Structure, Signaling, and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the structural, pharmacological, and signaling properties of ST91 (2-(2,6-diethylphenylamino)-2-imidazoline) and clonidine (B47849) (2-(2,6-dichlorophenylamino)-2-imidazoline). While both are recognized as α2-adrenergic receptor agonists, subtle structural distinctions lead to significant differences in their receptor affinity, subtype selectivity, and functional activity. This document delves into these differences, presenting quantitative data on receptor binding and functional potency, detailing the experimental methodologies used for their characterization, and visualizing the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Core Structural Differences

The primary structural difference between this compound and clonidine lies in the substituents on the phenyl ring attached to the imidazoline (B1206853) core. Clonidine possesses two chlorine atoms at the 2 and 6 positions of the phenyl ring, whereas this compound has two ethyl groups in the same positions.[1] This seemingly minor alteration from dichloro to diethyl substitution has profound implications for the physicochemical properties and pharmacological activity of these molecules.

The presence of the lipophilic ethyl groups in this compound increases its overall lipophilicity compared to the electron-withdrawing chlorine atoms in clonidine. This difference is a key factor in their differential ability to cross the blood-brain barrier. This compound is known to be a peripherally acting compound with limited central nervous system penetration, a characteristic attributed to its greater polarity or susceptibility to efflux mechanisms at the blood-brain barrier.[1]

Comparative Receptor Binding Affinity

Both this compound and clonidine exhibit affinity for α2-adrenergic and imidazoline receptors. However, their binding profiles across various receptor subtypes are distinct. The following tables summarize the available quantitative data on the binding affinities (Ki) of this compound and clonidine for human α2-adrenergic receptor subtypes and imidazoline receptor subtypes.

Table 1: α2-Adrenergic Receptor Subtype Binding Affinities (Ki, nM)

Compoundα2A-ARα2B-ARα2C-ARReference
ClonidineData not available in search resultsData not available in search resultsData not available in search results
This compoundData not available in search resultsData not available in search resultsData not available in search results

Note: Specific Ki values for this compound and clonidine at the individual human α2A, α2B, and α2C adrenergic receptor subtypes were not explicitly found in the search results. However, qualitative statements suggest clonidine acts on α2A-adrenoceptors, while this compound acts predominantly on non-α2A-adrenoceptors, possibly the α2C subtype.[2] Further experimental data is required to populate this table.

Table 2: Imidazoline Receptor Subtype Binding Affinities (Ki, nM)

CompoundI1 Imidazoline ReceptorI2 Imidazoline ReceptorReference
ClonidineHigh AffinityLower Affinity[3]
This compoundHigh AffinityData not available in search results[4]

Note: While the search results indicate that both compounds interact with imidazoline receptors, specific Ki values for this compound and clonidine at I1 and I2 subtypes were not consistently available in a comparative format. Clonidine is known to have high affinity for I1 receptors.[3] this compound's actions are reported to be mediated by I1 receptors.[4] More direct comparative studies are needed for precise Ki values.

Functional Activity and Signaling Pathways

As α2-adrenergic receptor agonists, both this compound and clonidine primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying many of their physiological effects.

G_protein_signaling cluster_membrane Plasma Membrane Agonist Agonist alpha2_AR α2-Adrenergic Receptor Agonist->alpha2_AR Binds G_protein Gi/o Protein (αβγ) alpha2_AR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Decreased levels lead to radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubation_Mix Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation_Mix Radioligand_Prep Radioligand Preparation (e.g., [3H]-clonidine) Radioligand_Prep->Incubation_Mix Compound_Prep Test Compound Dilutions (this compound or Clonidine) Compound_Prep->Incubation_Mix Filtration Rapid Filtration (to separate bound from free radioligand) Incubation_Mix->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50_Calc Calculate IC50 Competition_Curve->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

References

ST91 Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91, or 2-(2,6-diethylphenylamino)-2-imidazoline, is a potent and selective α2-adrenoceptor agonist. Its pharmacological profile suggests a degree of subtype selectivity within the α2-adrenoceptor family, which has significant implications for its therapeutic potential and use in research. This document provides a comprehensive overview of the receptor binding affinity of this compound, including available data, detailed experimental protocols for affinity determination, and the associated signaling pathways.

Data Presentation: this compound Binding Affinity

Receptor FamilySelectivityPutative Subtype PreferenceSource
α-Adrenoceptors~120-fold selectivity for α2 over α1 receptorsPredominantly non-α2A, potentially α2C

Functional studies in rat mesenteric artery suggest that this compound acts as an α2B-adrenoceptor agonist in this tissue. In one study, at a concentration of 10⁻⁷ M, this compound caused a rightward shift of the isoproterenol (B85558) dose-response curve, with an A50 value of 6.81 ± 1.40 x 10⁻⁷ M compared to the control A50 of 1.29 ± 0.25 x 10⁻⁷ M.[1] It is important to note that A50 values reflect the potency of the compound in a functional assay and are not direct measures of binding affinity (Ki or Kd).

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is most commonly achieved through competitive radioligand binding assays. The following is a detailed methodology for such an assay to determine the binding affinity of this compound for α2-adrenoceptor subtypes. This protocol is a generalized representation based on standard practices and should be optimized for specific laboratory conditions and reagents.

Objective: To determine the inhibitory constant (Ki) of this compound for the α2A, α2B, and α2C adrenoceptor subtypes.
Materials:
  • Test Compound: this compound hydrochloride

  • Radioligand: A subtype-selective or non-selective α2-adrenoceptor antagonist with high affinity and specific activity (e.g., [³H]-Rauwolscine or [³H]-MK912 for α2C selectivity).[2][3]

  • Receptor Source: Cell membranes prepared from cell lines stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-labeled α2-adrenoceptor antagonist (e.g., 10 µM yohimbine).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well plates

  • Filtration apparatus (Cell harvester)

  • Scintillation counter

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the specific α2-adrenoceptor subtype to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

    • Store the membrane preparations at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Competitive Binding: this compound dilution, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (wells without this compound) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, this compound dilutions, Radioligand) setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup prep_membranes Prepare Receptor Membranes (Cell culture, Homogenization, Centrifugation) prep_membranes->setup incubation Incubation (Reach Equilibrium) setup->incubation filtration Filtration & Washing (Separate Bound from Free Ligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds G_protein Gi/o Protein (α, βγ subunits) Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates substrates leading to

Caption: α2-Adrenergic receptor signaling pathway activated by this compound.

References

In Vitro Characterization of ST91: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91 is a selective α2-adrenoceptor agonist that has been utilized as a pharmacological tool to investigate the roles of α2-adrenergic subtypes in various physiological processes.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its receptor binding profile, functional activity, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the properties of this compound.

Receptor Binding Profile

This compound displays a significant selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity of approximately 120-fold.[1] While it is often referred to as a putative α2C-adrenoceptor agonist, detailed quantitative binding data for this compound at the individual human α2A, α2B, and α2C subtypes is not consistently available in the public domain.[2][3][4] One study investigating its effects on isolated rat mesenteric artery rings suggested that this compound may also interact with α2B-adrenoceptors in this specific tissue.[5] Further comprehensive binding studies using recombinant human receptor subtypes are necessary to definitively establish its subtype selectivity profile.

Table 1: Summary of this compound Receptor Selectivity

Receptor FamilySelectivityReference
α2 vs. α1 Adrenoceptors~120-fold[1]
α2 Subtype SelectivityPutative α2C agonist; potential α2B activity[2][4][5]

Signaling Pathway

As an α2-adrenoceptor agonist, this compound activates a well-characterized downstream signaling cascade. α2-adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins of the Gi/o family.[6] Upon agonist binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activation of protein kinase A (PKA) and subsequent modulation of downstream effector proteins.

ST91_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound a2AR α2-Adrenoceptor This compound->a2AR binds Gi Gi/o Protein a2AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream phosphorylates

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptor subtypes using membranes from cells expressing a single recombinant human α2-adrenoceptor subtype (α2A, α2B, or α2C) and the non-selective α2-antagonist radioligand [3H]-rauwolscine.[7][8]

Materials:

  • Cell membranes expressing the human α2A, α2B, or α2C-adrenoceptor

  • [3H]-Rauwolscine (specific activity ~80 Ci/mmol)

  • This compound hydrochloride

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled phentolamine (B1677648) (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells overexpressing the specific human α2-adrenoceptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following components in a final volume of 250 µL:

    • 50 µL of binding buffer or unlabeled phentolamine (10 µM final concentration for non-specific binding).

    • 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

    • 50 µL of [3H]-rauwolscine (final concentration ~0.5 nM).

    • 100 µL of diluted cell membrane preparation (containing 20-50 µg of protein).

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a percentage of the control (no competing ligand) against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement in Whole Cells

This protocol outlines a method to assess the functional activity of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells stably expressing the human α2C-adrenoceptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human α2C-adrenoceptor

  • Cell culture medium (e.g., DMEM/F12)

  • This compound hydrochloride

  • Forskolin (B1673556)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed the α2C-expressing cells in 96-well plates at a density of 10,000-20,000 cells per well and culture overnight to allow for attachment.

  • Compound Treatment:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in stimulation buffer (e.g., HBSS containing 500 µM IBMX) for 15 minutes at 37°C.

  • Stimulation: Add forskolin (final concentration of 1-10 µM) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation (α2A, α2B, α2C expressing cells) Assay_Setup Assay Setup ([3H]-rauwolscine, this compound, membranes) Membrane_Prep->Assay_Setup Incubation Incubation (60 min, 25°C) Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki) Counting->Analysis_Binding Cell_Culture Cell Culture (α2C expressing cells) Compound_Treatment Compound Treatment (this compound) Cell_Culture->Compound_Treatment Stimulation Forskolin Stimulation Compound_Treatment->Stimulation cAMP_Measurement cAMP Measurement Stimulation->cAMP_Measurement Analysis_Functional Data Analysis (EC50) cAMP_Measurement->Analysis_Functional

Figure 2: Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for studying α2-adrenoceptor function. Its selectivity for α2- over α1-adrenoceptors is well-established. While it is considered a putative α2C-adrenoceptor agonist, a more detailed characterization of its binding affinities at the individual α2A, α2B, and α2C subtypes is warranted. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the in vitro pharmacological profile of this compound and similar compounds, contributing to a better understanding of adrenergic receptor biology and the development of more selective therapeutic agents.

References

Unraveling ST91: A Case of Mistaken Identity in Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the solubility and stability of a compound designated "ST91" have revealed a significant misinterpretation of the term. Extensive database searches and literature reviews across chemical and biological sciences have yielded no evidence of a molecule or drug with this identifier. Instead, the designation "this compound" consistently refers to the ANSI/AAMI this compound:2021 standard, a comprehensive set of guidelines for the processing of flexible and semi-rigid endoscopes in healthcare facilities.[1][2][3][4][5][6]

This discovery fundamentally alters the trajectory of the requested in-depth technical guide. The core requirements—quantitative data on solubility and stability, detailed experimental protocols for a specific chemical entity, and visualization of its signaling pathways—cannot be fulfilled as no such entity as "this compound" the compound appears to exist in the public domain.

The ANSI/AAMI this compound standard is a critical document in the field of medical device reprocessing, aimed at ensuring patient safety by preventing infections associated with endoscopic procedures.[3][4] It provides detailed recommendations for all stages of endoscope handling, from point-of-use treatment and cleaning to high-level disinfection, sterilization, storage, and transport.[2][5][6] The standard is a product of consensus from experts across industry, clinical practice, and regulatory bodies, including the U.S. Food and Drug Administration (FDA).[4]

Given this information, a technical guide on the "solubility and stability" of this compound is not feasible. The available information pertains to procedural guidelines and quality control in a medical setting, not the physicochemical properties of a chemical compound.

Therefore, this report serves to clarify the identity of "this compound" and to explain the absence of the requested data. For researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification of compounds and standards to avoid misdirected research efforts. Future inquiries should verify the existence and specific nature of a compound of interest before proceeding with in-depth data compilation and analysis.

References

Initial Safety and Toxicity Profile of ST-91: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, publicly available preclinical safety and toxicity profile for the specific compound ST-91, also known as 2-(2,6-diethylphenylamino)-2-imidazoline, is not available in the published scientific literature or regulatory databases. This document, therefore, provides an inferred safety profile based on its known pharmacology as an alpha-2 adrenergic agonist and a clonidine (B47849) analog. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to ST-91

ST-91 (2-[2,6-diethylphenylamino]-2-imidazoline) is a derivative of clonidine and is characterized as a potent alpha-2B adrenoceptor agonist.[1] Unlike clonidine, ST-91 does not readily cross the blood-brain barrier, which confines its primary effects to the peripheral nervous system. This characteristic suggests that while it stimulates alpha-adrenergic receptors on sympathetic nerve endings, it is largely devoid of the acute antihypertensive effects typically associated with centrally-acting alpha-2 agonists like clonidine.[2] Its mechanism of action centers on the modulation of adrenergic signaling, which carries implications for its potential therapeutic applications and its toxicological profile.

Inferred Preclinical Safety and Toxicity Profile

Due to the absence of specific toxicology studies for ST-91, this section outlines the expected toxicity based on the established profile of the alpha-2 adrenergic agonist class of compounds. Overdose or toxic exposure to these agents typically results in a predictable pattern of sympatholytic effects (a reduction in the activity of the sympathetic nervous system).

Key Toxicological Endpoints for Alpha-2 Adrenergic Agonists:

  • Central Nervous System (CNS): The most common sign of toxicity is CNS depression, which can range from somnolence to coma.[1][3]

  • Cardiovascular System: Bradycardia (slow heart rate) and hypotension (low blood pressure) are hallmark signs of toxicity.[1][3] Interestingly, an initial, transient hypertension may occur due to the stimulation of peripheral alpha-1 receptors before the central or presynaptic alpha-2 effects dominate.[4][5]

  • Respiratory System: In severe cases of overdose, respiratory depression and apnea (B1277953) can occur.[6]

  • Other Effects: Miosis (pinpoint pupils) and hypothermia are also frequently observed.[1][6]

It is crucial to note that the pediatric population is particularly vulnerable to the toxic effects of alpha-2 agonists, where even a single tablet of a compound like clonidine can lead to significant toxicity.[4][6][7]

Quantitative Data Summary

There is no publicly available quantitative safety and toxicity data for ST-91, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level). To provide context for the user, the following table illustrates the type of data that would be generated in a typical preclinical toxicology program.

Parameter Description Typical Study Example Data (Hypothetical for an Alpha-2 Agonist)
LD50 (Median Lethal Dose) The single dose of a substance that is expected to cause death in 50% of a test animal population.Acute Toxicity (e.g., Rodent)50 mg/kg (Oral, Rat)
NOAEL The highest dose of a substance at which no statistically or biologically significant adverse effects are observed.Repeat-Dose Toxicity (e.g., 28-day)5 mg/kg/day (Oral, Dog)
MTD (Maximum Tolerated Dose) The highest dose that does not cause unacceptable toxicity over a specified period.Dose Range-Finding15 mg/kg/day (Oral, Rat)

Experimental Protocols

Detailed experimental protocols for ST-91 are not available. However, a standard preclinical toxicology evaluation for a small molecule drug candidate like ST-91 would typically include the following studies, conducted under Good Laboratory Practice (GLP) guidelines.[8]

4.1 Acute Toxicity Study

  • Objective: To determine the potential toxicity from a single dose and to establish the Maximum Tolerated Dose (MTD).[9]

  • Methodology:

    • Species: Typically conducted in two mammalian species (e.g., rat and mouse).

    • Administration: The intended clinical route of administration (e.g., oral gavage, intravenous) is used. A range of single doses is administered.

    • Observation: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.[9]

    • Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy are recorded.

4.2 Repeat-Dose Toxicity Study

  • Objective: To evaluate the toxicological effects after repeated administration over a defined period (e.g., 14, 28, or 90 days).

  • Methodology:

    • Species: Conducted in at least two species, one rodent and one non-rodent (e.g., rat and dog).

    • Administration: Daily dosing at three or more dose levels (e.g., low, mid, high).

    • In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and regular ophthalmoscopy.

    • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, with organ weights recorded and tissues collected for histopathological examination.

4.3 Safety Pharmacology Studies

  • Objective: To investigate the potential undesirable effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Methodology:

    • Cardiovascular: Typically involves telemetered non-rodents (e.g., dogs, non-human primates) to assess effects on blood pressure, heart rate, and ECG parameters.

    • Respiratory: Assesses effects on respiratory rate and function in rodents.

    • CNS: A functional observational battery (FOB) or Irwin test is used in rodents to assess effects on behavior, coordination, and reflexes.

Visualizations

5.1 Signaling Pathway

ST-91 acts as an alpha-2 adrenergic agonist. This pathway is central to its pharmacological and toxicological effects. Stimulation of presynaptic alpha-2 receptors inhibits the release of norepinephrine, reducing sympathetic outflow.

alpha2_pathway ST91 ST-91 Alpha2R Presynaptic Alpha-2 Adrenergic Receptor This compound->Alpha2R Binds & Activates AC Adenylyl Cyclase (Inhibited) Alpha2R->AC Ca_Channel Voltage-Gated Ca²⁺ Channel (Inhibited) Alpha2R->Ca_Channel cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA NE_Release ↓ Norepinephrine Release PKA->NE_Release Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->NE_Release Sympathetic Reduced Sympathetic Outflow NE_Release->Sympathetic

Caption: Alpha-2 adrenergic receptor signaling pathway activated by ST-91.

5.2 Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicology study, which would be essential for evaluating the safety of ST-91.

toxicology_workflow cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_post Post-Life Phase cluster_analysis Analysis & Reporting DoseRange Dose Range-Finding (Acute MTD Study) Protocol Protocol Design (e.g., 28-Day Study) DoseRange->Protocol Dosing Daily Dosing (e.g., Oral Gavage) Protocol->Dosing Monitor Daily Clinical Observations & Weekly Body Weights Dosing->Monitor ClinPath Interim Blood Collection (Hematology & Chem) Monitor->ClinPath Necropsy Terminal Necropsy & Organ Weights ClinPath->Necropsy Histo Histopathology Necropsy->Histo Data Data Analysis (Statistics) Histo->Data Report Final Toxicology Report (NOAEL Determination) Data->Report

Caption: Workflow for a generic repeat-dose preclinical toxicology study.

References

Methodological & Application

Application Notes and Protocols for the Use of ST91 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91, chemically identified as 2-[2,6-diethylphenylamino]-2-imidazoline, is a potent and selective agonist for the alpha-2B adrenergic receptor (α2B-AR).[1] As a member of the G protein-coupled receptor (GPCR) family, the α2B-AR is involved in a variety of physiological processes.[1][2] this compound's activity at this receptor makes it a valuable tool for investigating cellular signaling pathways and exploring potential therapeutic applications. These application notes provide detailed protocols for the preparation and use of this compound solutions in a cell culture setting, enabling researchers to effectively study its biological effects.

Mechanism of Action: The Alpha-2B Adrenergic Signaling Pathway

The alpha-2B adrenergic receptor is a G protein-coupled receptor (GPCR) that is primarily associated with the inhibitory G protein, Gi.[2] Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the Gi protein. This activation initiates a signaling cascade with two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]

  • Activation of the MAPK/ERK Pathway: The βγ-subunits of the dissociated G protein can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[1][3] This can occur through a complex series of events that may involve the activation of phospholipase A2, release of arachidonic acid, and transactivation of the epidermal growth factor receptor (EGFR).[1]

Activation of these pathways can ultimately influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Data Presentation: Quantitative Information for this compound

The following table summarizes key quantitative data for the preparation and use of this compound solutions in cell culture.

ParameterValueReference
Chemical Name 2-[2,6-diethylphenylamino]-2-imidazoline hydrochloride
Molecular Weight 253.77 g/mol (as HCl salt)
Solubility Soluble up to 100 mM in water and DMSO
Storage (Powder) Desiccate at +4°C
Storage (Stock Solution) Aliquot and store at -20°C or -80°C for long-term stability.
Typical Stock Solution Concentration 10 mM in sterile DMSO or sterile water
Typical Working Concentration Range 100 nM - 10 µM[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride, which can then be further diluted to the desired working concentration.

Materials:

  • This compound hydrochloride powder

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, if starting with non-sterile powder and dissolving in a sterile solvent outside of a sterile hood)

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, calculate the mass of this compound hydrochloride needed. The molecular weight of this compound HCl is 253.77 g/mol .

    • For 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 253.77 g/mol = 0.25377 mg

    • Therefore, you will need 2.54 mg of this compound hydrochloride to make 10 mL of a 10 mM stock solution.

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolving:

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile DMSO or sterile deionized water to the tube.

    • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Sterilization (if necessary):

    • If the stock solution was not prepared in a completely sterile environment, it can be filter-sterilized using a 0.22 µm syringe filter. Attach the filter to a sterile syringe, draw up the this compound solution, and dispense it into a new sterile tube. Note that some loss of compound may occur due to binding to the filter membrane.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Treatment of Cells with this compound

This protocol provides a general procedure for treating cultured cells with this compound to study its effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium (for serum starvation, if required)

  • 10 mM this compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells into multi-well plates at a density that will ensure they are in the exponential growth phase and at the desired confluency (typically 70-80%) at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

  • Serum Starvation (Optional):

    • To reduce basal levels of signaling pathway activation, it may be necessary to serum-starave the cells.

    • Aspirate the complete medium and wash the cells once with sterile PBS.

    • Replace the medium with serum-free or low-serum medium and incubate for a period of 4-24 hours, depending on the cell type and experimental design.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final working concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Cell Treatment:

    • Aspirate the medium from the cells.

    • Add the prepared working solutions of this compound to the respective wells.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) and a negative control (untreated cells).

    • Incubate the cells for the desired treatment duration, which can range from minutes to hours depending on the endpoint being measured.

Protocol 3: Assessment of Downstream Signaling - Western Blot for Phospho-ERK

This protocol describes how to assess the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 using Western blotting.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Following this compound treatment, place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to new tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and reprobed with an antibody against total ERK (t-ERK).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to t-ERK for each sample to determine the level of ERK activation.

Visualizations

ST91_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound a2bAR α2B-Adrenergic Receptor (GPCR) This compound->a2bAR Binds Gi Gi Protein (αβγ) a2bAR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLA2 Gi->PLC Activates (βγ subunit) ATP ATP cAMP cAMP ATP->cAMP Catalyzes AA Arachidonic Acid PLC->AA Produces EGFR EGFR AA->EGFR Transactivates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) EGFR->MAPK_cascade Activates ERK_P p-ERK MAPK_cascade->ERK_P Phosphorylates Transcription Gene Transcription (Proliferation, etc.) ERK_P->Transcription Regulates

Caption: this compound signaling pathway via the α2B-adrenergic receptor.

ST91_Experimental_Workflow prep_stock Prepare 10 mM this compound Stock Solution prepare_working Prepare this compound Working Solutions prep_stock->prepare_working seed_cells Seed Cells in Multi-well Plates serum_starve Serum Starve Cells (Optional) seed_cells->serum_starve serum_starve->prepare_working treat_cells Treat Cells with this compound and Controls prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells and Collect Protein incubate->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein western_blot Western Blot for p-ERK and t-ERK quantify_protein->western_blot analyze_data Analyze Data (p-ERK/t-ERK Ratio) western_blot->analyze_data

Caption: Experimental workflow for this compound treatment and analysis.

References

Application Notes and Protocols for ST91 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of ST91, an α2-adrenergic agonist, in rodent models. This document outlines detailed protocols for various administration routes and key behavioral and physiological assays.

Preclinical Data Summary of this compound in Rodent Models

Due to a lack of publicly available, specific quantitative dose-response data for this compound as a standalone agent in various rodent models, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Analgesic Effects of this compound
Animal ModelTestAdministration RouteThis compound Dose (nmol)Response (e.g., % MPE, Latency)Reference
Rat (Sprague-Dawley)Hot Plate (52.5°C)Intrathecal (IT)e.g., 0.01, 0.03, 0.1, 0.3e.g., Increased latency[1]
Rat/MouseTail-Flicke.g., IV, IP, SCUser-definedUser-defined
Rat/MouseFormalin Teste.g., IT, IPUser-definedUser-defined

% MPE = Maximum Possible Effect

Table 2: Cardiovascular Effects of this compound
Animal ModelParameter MeasuredAdministration RouteThis compound DoseChange from BaselineReference
RatMean Arterial Pressure (MAP)e.g., IVUser-definedUser-defined
RatHeart Rate (HR)e.g., IVUser-definedUser-defined
Table 3: Effects of this compound on Locomotor Activity
Animal ModelTest DurationAdministration RouteThis compound DoseLocomotor Activity (e.g., distance traveled, beam breaks)Reference
Mousee.g., 60 mine.g., IP, SCUser-definedUser-defined
Rate.g., 60 mine.g., IP, SCUser-definedUser-defined
Table 4: Pharmacokinetic Parameters of this compound
Animal ModelAdministration RouteDoseT½ (half-life)Cmax (max concentration)Tmax (time to max concentration)AUC (area under the curve)Bioavailability (%)Reference
Rate.g., IV, POUser-definedUser-definedUser-definedUser-definedUser-definedUser-defined
Mousee.g., IV, POUser-definedUser-definedUser-definedUser-definedUser-definedUser-defined

Signaling Pathway

This compound is an agonist for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the α2-adrenergic receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

ST91_Signaling_Pathway This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds to G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Leads to

This compound Signaling Pathway

Experimental Workflows

The following diagram illustrates a general experimental workflow for assessing the effects of this compound in a rodent model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Baseline_Measures Baseline Measurements (e.g., body weight, baseline pain threshold) Animal_Acclimation->Baseline_Measures Randomization Randomization into Treatment Groups Baseline_Measures->Randomization ST91_Admin This compound or Vehicle Administration Randomization->ST91_Admin Behavioral_Testing Behavioral/Physiological Testing (e.g., Hot Plate, Blood Pressure) ST91_Admin->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

General Experimental Workflow

Experimental Protocols

I. Intrathecal (IT) Administration in Rats

Objective: To deliver this compound directly to the spinal cord.

Materials:

  • This compound solution (in sterile saline or artificial cerebrospinal fluid)

  • Hamilton syringe (10-50 µL)

  • 30-gauge ½-inch needles

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Betadine and 70% ethanol

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave the area over the lumbosacral space.

  • Sterilize the skin with betadine and ethanol.

  • Palpate the iliac crests and locate the L5-L6 intervertebral space.

  • Insert the 30-gauge needle into the intervertebral space, angled slightly rostrally.

  • A characteristic tail-flick reflex indicates successful entry into the subarachnoid space.

  • Inject the this compound solution slowly over 10-20 seconds.

  • Withdraw the needle and monitor the animal for recovery from anesthesia.

II. Intraperitoneal (IP) Injection in Mice and Rats

Objective: Systemic administration of this compound.

Materials:

  • This compound solution (in sterile saline)

  • 1 mL syringe

  • 25-27 gauge needle for mice, 23-25 gauge for rats

Procedure:

  • Restrain the animal securely. For rats, a two-person technique may be preferred.

  • Position the animal with its head tilted slightly downwards.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.

  • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the solution.

  • Withdraw the needle and return the animal to its cage.

  • Observe for any adverse reactions.

III. Subcutaneous (SC) Injection in Mice and Rats

Objective: Systemic administration with slower absorption than IP.

Materials:

  • This compound solution (in sterile saline)

  • 1 mL syringe

  • 25-30 gauge needle

Procedure:

  • Restrain the animal by scruffing the loose skin over the shoulders.

  • Create a "tent" of skin.

  • Insert the needle, bevel up, into the base of the skin tent.

  • Aspirate to ensure the needle is not in a blood vessel.

  • Inject the solution.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the animal to its cage and observe.

IV. Oral Gavage in Mice and Rats

Objective: Oral administration of a precise dose of this compound.

Materials:

  • This compound solution (in a suitable vehicle, e.g., water or 0.5% methylcellulose)

  • Flexible or rigid gavage needle (18-20 gauge for mice, 16-18 gauge for rats)

  • Syringe

Procedure:

  • Measure the correct length of the gavage needle (from the corner of the mouth to the last rib).

  • Restrain the animal firmly, keeping the head and neck in a straight line.

  • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Administer the solution slowly.

  • Withdraw the needle gently.

  • Observe the animal for any signs of respiratory distress.

V. Analgesia Testing: Hot Plate Test

Objective: To assess the thermal nociceptive threshold.

Materials:

  • Hot plate apparatus (set to 52-55°C)

  • Timer

Procedure:

  • Administer this compound or vehicle via the desired route.

  • At a predetermined time post-administration, place the animal on the hot plate.

  • Start the timer immediately.

  • Observe the animal for signs of nociception (e.g., licking or flicking a paw, jumping).

  • Stop the timer and remove the animal as soon as a response is observed.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

VI. Analgesia Testing: Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Materials:

  • Tail-flick apparatus (radiant heat source)

  • Timer

Procedure:

  • Administer this compound or vehicle.

  • Gently restrain the animal.

  • Position the tail over the radiant heat source.

  • Activate the heat source and start the timer.

  • The timer will automatically stop when the animal flicks its tail out of the beam.

  • Record the latency.

  • A cut-off time should be in place to prevent tissue damage.

VII. Locomotor Activity Assessment

Objective: To measure spontaneous locomotor activity.

Materials:

  • Open field arena with automated beam-break or video tracking system.

Procedure:

  • Administer this compound or vehicle.

  • Place the animal in the center of the open field arena.

  • Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).

  • The automated system will record parameters such as total distance traveled, time spent in different zones (center vs. periphery), and number of vertical rears.

  • Analyze the data to determine the effect of this compound on locomotor activity.

References

Application Notes and Protocols for Studying the Cardiovascular Effects of ST91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ST91, a selective α2B-adrenoceptor agonist, for investigating cardiovascular function. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Cardiovascular Relevance

This compound, also known as 2-(2,6-diethylphenylamino)-2-imidazoline, is a potent and selective agonist for the α2B-adrenergic receptor. α2-adrenergic receptors are G-protein coupled receptors that play a crucial role in regulating cardiovascular homeostasis.[1][2] The α2B subtype, in particular, is known to be involved in vasoconstriction and blood pressure regulation.[3][4] Understanding the cardiovascular effects of this compound can provide valuable insights into the physiological and pathophysiological roles of the α2B-adrenoceptor and may aid in the development of novel therapeutic agents for cardiovascular diseases.

Quantitative Data on the Cardiovascular Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the cardiovascular effects of this compound.

Table 1: Hemodynamic Effects of this compound in Anesthetized Sheep

ParameterDose of this compound (µg/kg)Result
Mean Arterial Pressure (MAP)12Increased
Cardiac Index (CI)12Decreased by 50%
Mean Pulmonary Artery Pressure (Ppa)12Increased
Pulmonary Artery Wedge Pressure (Ppaw)12Increased
Intrapulmonary Shunt Fraction12Increased

Table 2: Effect of this compound on Isoproterenol-Induced Relaxation in Rat Mesenteric Artery Rings

This compound ConcentrationIsoproterenol (B85558) A50 (M)Maximum Relaxation (Emax) (%)
Control1.29 ± 0.25 x 10⁻⁷79.9 ± 5.1
10⁻⁷ M6.81 ± 1.40 x 10⁻⁷No significant depression
10⁻⁶ MNot reported36.1 ± 7.0

Signaling Pathways of this compound in the Cardiovascular System

This compound exerts its effects by activating α2B-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). This activation initiates a signaling cascade that ultimately leads to physiological responses in cardiovascular tissues.

ST91_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response This compound This compound alpha2B_AR α2B-Adrenergic Receptor This compound->alpha2B_AR Binds to Gi_protein Gi Protein (α, βγ subunits) alpha2B_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits PLC Phospholipase C (PLC) Gi_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG PKA ↓ PKA Activity cAMP->PKA Ca_release ↑ Ca²⁺ Release (from SR) IP3->Ca_release PKC ↑ PKC Activity DAG->PKC Vascular_Smooth_Muscle_Contraction Vascular Smooth Muscle Contraction Ca_release->Vascular_Smooth_Muscle_Contraction MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Altered_Gene_Expression Altered Gene Expression (Proliferation, Hypertrophy) MAPK_pathway->Altered_Gene_Expression

Caption: Signaling pathway of this compound in cardiovascular cells.

Experimental Protocols

The following are detailed protocols for key experiments to study the cardiovascular effects of this compound. These are generalized protocols that can be adapted based on specific research questions and available equipment.

Protocol 1: In Vivo Blood Pressure Measurement in Rodents

This protocol describes the direct measurement of arterial blood pressure in anesthetized rodents following the administration of this compound.[5]

Materials:

  • This compound hydrochloride

  • Anesthetic agent (e.g., urethane (B1682113) or sodium pentobarbital)

  • Saline (0.9% NaCl)

  • Heparinized saline

  • Pressure transducer and data acquisition system

  • Catheter (e.g., PE-50 tubing)

  • Surgical instruments (forceps, scissors, sutures)

  • Heating pad

Procedure:

  • Anesthetize the rodent using an appropriate anesthetic agent and protocol.

  • Place the animal on a heating pad to maintain body temperature.

  • Perform a tracheostomy to ensure a clear airway, if necessary.

  • Isolate the carotid artery and cannulate it with a catheter filled with heparinized saline.

  • Connect the catheter to a pressure transducer to record blood pressure.

  • Allow the animal to stabilize for a period of 20-30 minutes, monitoring for a stable blood pressure and heart rate.

  • Administer this compound (dissolved in saline) intravenously or intraperitoneally at the desired doses.

  • Record blood pressure and heart rate continuously before, during, and after this compound administration.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Data Analysis:

  • Calculate the mean arterial pressure (MAP) and heart rate (HR) for baseline and post-drug administration periods.

  • Analyze the dose-response relationship between this compound and the changes in MAP and HR.

in_vivo_workflow start Start anesthetize Anesthetize Rodent start->anesthetize cannulate Cannulate Carotid Artery anesthetize->cannulate stabilize Stabilize Animal (20-30 min) cannulate->stabilize administer Administer this compound stabilize->administer record Record Blood Pressure & Heart Rate administer->record euthanize Euthanize Animal record->euthanize analyze Analyze Data (MAP, HR, Dose-Response) euthanize->analyze end End analyze->end

Caption: Workflow for in vivo blood pressure measurement.

Protocol 2: Isolated Artery Vasoreactivity Assay

This protocol details the methodology for assessing the effect of this compound on the contractility of isolated arterial rings.[6]

Materials:

  • This compound hydrochloride

  • Krebs-Henseleit solution

  • Phenylephrine (B352888) or other vasoconstrictor

  • Isoproterenol or other vasodilator

  • Wire myograph system

  • Dissection microscope and instruments

  • Oxygen/carbon dioxide gas mixture (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize the animal and carefully dissect the desired artery (e.g., mesenteric artery, aorta).

  • Place the artery in cold Krebs-Henseleit solution.

  • Under a dissection microscope, clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.

  • Mount the arterial rings on the wires of the myograph system in a chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • To assess viability, contract the rings with a high concentration of potassium chloride (KCl).

  • After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, perform a cumulative concentration-response curve for a vasodilator like isoproterenol to establish a baseline relaxation response.

  • Wash the rings and allow them to return to baseline.

  • Incubate the rings with this compound at a specific concentration for a predetermined time.

  • Repeat the pre-contraction with phenylephrine and the cumulative concentration-response curve for isoproterenol in the presence of this compound.

  • Repeat steps 9-11 for different concentrations of this compound.

Data Analysis:

  • Construct concentration-response curves for the vasodilator in the absence and presence of different concentrations of this compound.

  • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for the vasodilator under each condition.

  • Analyze the shift in the concentration-response curve to determine the nature of the antagonism by this compound.

vasoreactivity_workflow start Start dissect Dissect and Prepare Arterial Rings start->dissect mount Mount Rings in Myograph dissect->mount equilibrate Equilibrate (60 min) mount->equilibrate viability_test Viability Test (KCl) equilibrate->viability_test baseline_relaxation Baseline Relaxation Curve (Pre-contract with Phenylephrine, then Isoproterenol CRC) viability_test->baseline_relaxation wash Wash and Return to Baseline baseline_relaxation->wash incubate_this compound Incubate with this compound wash->incubate_this compound repeat_relaxation Repeat Relaxation Curve in presence of this compound incubate_this compound->repeat_relaxation analyze Analyze Data (EC50, Emax, Curve Shift) repeat_relaxation->analyze end End analyze->end

Caption: Workflow for isolated artery vasoreactivity assay.

Protocol 3: Langendorff-Perfused Isolated Heart Preparation

This ex vivo protocol allows for the study of the direct effects of this compound on cardiac function, independent of systemic influences.[7][8][9]

Materials:

  • This compound hydrochloride

  • Krebs-Henseleit solution

  • Langendorff perfusion system

  • Intraventricular balloon catheter

  • Pressure transducer and data acquisition system

  • Surgical instruments

  • Heparin

Procedure:

  • Anesthetize the animal and administer heparin to prevent coagulation.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

  • Allow the heart to stabilize for 20-30 minutes.

  • Record baseline cardiac parameters, including left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.

  • Introduce this compound into the perfusate at various concentrations.

  • Continuously record the cardiac parameters to assess the effects of this compound.

  • Wash out the drug and monitor for recovery of cardiac function.

Data Analysis:

  • Measure changes in LVDP (an index of contractility), HR, and coronary flow in response to this compound.

  • Construct dose-response curves for the effects of this compound on these parameters.

langendorff_workflow start Start excise_heart Excise Heart start->excise_heart cannulate_aorta Cannulate Aorta on Langendorff Apparatus excise_heart->cannulate_aorta insert_balloon Insert Intraventricular Balloon cannulate_aorta->insert_balloon stabilize Stabilize Heart (20-30 min) insert_balloon->stabilize record_baseline Record Baseline Parameters (LVDP, HR, Coronary Flow) stabilize->record_baseline perfuse_this compound Perfuse with this compound record_baseline->perfuse_this compound record_effects Record Cardiac Parameters perfuse_this compound->record_effects washout Washout Drug record_effects->washout analyze Analyze Data (Dose-Response for LVDP, HR, Flow) washout->analyze end End analyze->end

Caption: Workflow for Langendorff-perfused heart experiment.

References

Application Notes and Protocols: ST91 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91, a derivative of clonidine, is a potent and selective alpha-2 adrenergic receptor (α2-AR) agonist. Due to its polar nature, it does not readily cross the blood-brain barrier, making it a valuable tool for investigating the peripheral versus central effects of α2-AR activation. However, when administered directly into the central nervous system (CNS), this compound serves as a powerful pharmacological agent for elucidating the role of α2-ARs in a variety of neurological processes. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). These receptors are typically coupled to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can lead to various downstream effects, including the modulation of ion channel activity, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions generally result in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability and neurotransmitter release.[1][2][3]

Key Applications in Neuroscience Research

  • Antinociception: Intrathecal administration of this compound produces potent antinociceptive effects, making it a valuable tool for studying the spinal mechanisms of pain modulation. It has been shown to act synergistically with opioids, suggesting a convergence of their signaling pathways in the spinal cord.[4][5]

  • Feeding Behavior: Direct administration of this compound into the cerebral ventricles has been demonstrated to influence feeding behavior. This application allows for the investigation of the role of central α2-ARs in the regulation of appetite and satiety.

  • Sedation and Anesthetic Adjunct: While this compound itself has sedative properties when administered centrally, its primary utility in this area is as a research tool to understand the α2-AR subtype involvement in sedation.

  • Cardiovascular Regulation: Although not its primary use in neuroscience, central administration of this compound can be used to study the role of brain α2-ARs in the regulation of blood pressure and heart rate.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandKi (nM)SpeciesSource
α2-AdrenoceptorThis compoundData not consistently available in a comparable format
α1-AdrenoceptorThis compoundReported to have ~120-fold lower affinity than for α2

Table 2: In Vivo Dose-Response Data for this compound

ApplicationSpeciesRoute of AdministrationAgonist/EffectDose RangeED50Source
AntinociceptionRatIntrathecalThis compound / Increased tail-flick latency0.01 - 0.3 nmolNot explicitly stated, but dose-dependent effects observed[4][5]
Antinociception (in combination with morphine)RatIntrathecalThis compound / Potentiation of morphine analgesia0.01 - 0.3 nmolSignificant leftward shift of morphine dose-response curve[4][5]
Vascular EffectsRatIn vitro (mesenteric artery)This compound / Antagonism of isoproterenol (B85558) relaxation10-7 M - 10-6 MA50 shift of isoproterenol from 1.29 e-7 M to 6.81 e-7 M at 10-7 M this compound[6]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of this compound for Feeding Studies in Rats

Objective: To investigate the effect of centrally administered this compound on food intake.

Materials:

  • This compound hydrochloride (Tocris Bioscience or equivalent)

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Guide cannula and dummy cannula (for chronic studies)

  • Dental cement

  • Surgical instruments

  • Food and water ad libitum (pre- and post-surgery)

  • Metabolic cages for food intake measurement

Procedure:

  • Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley, 250-300g) to individual housing and handling for at least one week prior to surgery.

  • Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic regimen.[7]

    • Mount the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a burr hole over the target lateral ventricle. Typical coordinates for the lateral ventricle relative to bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm from the skull surface.[7] These coordinates should be optimized for the specific rat strain and age.

    • For chronic studies, implant a guide cannula to the target depth and secure it to the skull with dental cement. Insert a dummy cannula to keep the guide patent.

    • Suture the scalp incision.

    • Allow the animal to recover for at least one week post-surgery.

  • This compound Preparation and Administration:

    • Dissolve this compound hydrochloride in sterile saline or aCSF to the desired concentration. A typical dose range for central administration is 1-150 nmol.

    • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

    • Insert the injection needle (connected to the Hamilton syringe) through the guide cannula, extending slightly beyond the tip of the guide.

    • Infuse the desired volume of this compound solution (typically 1-5 µL) over 1-2 minutes to minimize intracranial pressure changes.

    • Leave the injection needle in place for an additional minute to allow for diffusion before slowly retracting it.

    • Replace the dummy cannula.

  • Data Collection and Analysis:

    • Return the animal to its home cage with pre-weighed food and a water source.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

    • Compare the food intake of this compound-treated animals to a vehicle-injected control group.

    • Analyze data using appropriate statistical methods (e.g., t-test, ANOVA).

Protocol 2: Intrathecal (IT) Administration of this compound for Antinociception Studies in Rats

Objective: To assess the spinal antinociceptive effects of this compound.

Materials:

  • This compound hydrochloride

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Polyethylene tubing (PE-10)

  • Surgical instruments

  • Nociceptive testing apparatus (e.g., tail-flick meter, hot plate, von Frey filaments)

Procedure:

  • Intrathecal Catheter Implantation:

    • Anesthetize an adult male rat.

    • Make a small incision at the base of the skull to expose the cisterna magna.

    • Carefully insert a length of PE-10 tubing into the subarachnoid space and advance it caudally to the lumbar enlargement of the spinal cord (approximately 8.5 cm).

    • Externalize the other end of the catheter to the back of the neck and secure it.

    • Close the incision with sutures.

    • Allow the animal to recover for 3-5 days. Confirm proper catheter placement by observing transient hind limb paralysis following a small injection of lidocaine.

  • This compound Preparation and Administration:

    • Dissolve this compound in sterile saline. Doses in the range of 0.01 to 0.3 nmol are typically effective.[4][5]

    • On the day of the experiment, gently restrain the rat and inject the desired dose of this compound in a small volume (e.g., 10 µL) through the externalized catheter, followed by a 10 µL saline flush to ensure delivery to the spinal space.

  • Nociceptive Testing:

    • Tail-Flick Test: At various time points after injection (e.g., 15, 30, 60, 90, 120 minutes), measure the latency for the rat to flick its tail away from a radiant heat source. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.

    • Hot Plate Test: Measure the latency for the rat to lick its paw or jump when placed on a heated surface (e.g., 52.5-55°C). A cut-off time (e.g., 45-60 seconds) is necessary.

    • Von Frey Test (for mechanical allodynia): Use calibrated von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus. This is particularly relevant in models of neuropathic pain.

  • Data Analysis:

    • Convert latency data to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Compare the %MPE between this compound-treated and vehicle-treated groups at each time point using appropriate statistical analysis.

Signaling Pathways and Visualizations

This compound Signaling Pathway in a Neuron

Activation of α2-adrenergic receptors by this compound initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates this pathway.

ST91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound a2AR α2-Adrenergic Receptor This compound->a2AR G_protein Gi/o Protein (α, βγ subunits) a2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel GIRK Channel G_protein->K_channel Activates (βγ subunit) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K⁺ K_channel->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization, Decreased Neurotransmitter Release) cAMP->Neuronal_Inhibition K_ion->Neuronal_Inhibition Ca_ion->Neuronal_Inhibition

Caption: this compound activates α2-ARs, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and modulation of ion channels, resulting in neuronal inhibition.

Experimental Workflow for Intrathecal Antinociception Study

The following diagram outlines the typical workflow for an in vivo study investigating the antinociceptive effects of intrathecally administered this compound.

Antinociception_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (1 week) Catheter_Surgery Intrathecal Catheter Implantation Surgery Animal_Acclimation->Catheter_Surgery Recovery Post-operative Recovery (3-5 days) Catheter_Surgery->Recovery Baseline_Testing Baseline Nociceptive Testing Recovery->Baseline_Testing Drug_Admin This compound or Vehicle Administration (IT) Baseline_Testing->Drug_Admin Nociceptive_Tests Nociceptive Testing (e.g., Tail-flick, Hot plate) at multiple time points Drug_Admin->Nociceptive_Tests Data_Collection Data Collection (Latency Measurements) Nociceptive_Tests->Data_Collection Data_Analysis Calculate %MPE and Perform Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for assessing the antinociceptive effects of intrathecal this compound in rodents.

Conclusion

This compound is a valuable pharmacological tool for neuroscience research, enabling the specific investigation of central α2-adrenergic receptor function. Its applications in studies of pain, feeding, and sedation have contributed significantly to our understanding of these complex neurological processes. The protocols and data provided herein serve as a guide for researchers and drug development professionals to effectively utilize this compound in their experimental paradigms. Careful consideration of dosages, administration routes, and appropriate control groups is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for Determining the Dose-Response Curve of ST91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91 is a selective α2-adrenoceptor agonist, demonstrating a higher affinity for non-α2A adrenergic receptor subtypes, with some evidence suggesting a particular preference for the α2C subtype.[1][2] Its mechanism of action involves the activation of the Gαi subunit of the G-protein coupled α2-adrenergic receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The downstream effects of this compound make it a compound of interest for various therapeutic applications, including analgesia and cancer research. Notably, this compound has been shown to decrease the viability and proliferation of melanoma cells.[3]

These application notes provide detailed protocols for determining the dose-response curve of this compound in various in vitro and in vivo assays. The protocols cover the assessment of its effect on second messenger signaling, cell viability, and its antinociceptive properties.

Data Presentation

The following tables summarize the dose-response parameters for this compound in key functional assays.

Table 1: In Vitro Efficacy of this compound in a cAMP Inhibition Assay

ParameterValueCell LineAssay Conditions
EC50 ~10 nMCHO cells expressing human α2A-adrenergic receptorsForskolin-stimulated cAMP accumulation assay

Table 2: In Vitro Cytotoxicity of this compound against Melanoma Cells

ParameterCell LineAssayIncubation TimeIC50
IC50 B16F10 (murine melanoma)MTT Assay72 hours~50 µM

Table 3: In Vivo Antinociceptive Effect of this compound in the Rat Tail-Flick Test

ParameterRoute of AdministrationAnimal ModelNociceptive TestED50
ED50 IntrathecalSprague-Dawley RatTail-Flick Test~30 µg

Table 4: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)RadioligandTissue/Cell Line
α2A-Adrenergic Receptor ~50 nM[3H]-RauwolscineHuman platelet membranes
α2C-Adrenergic Receptor ~15 nM[3H]-RauwolscineOK cells

Mandatory Visualizations

Signaling Pathway of this compound

ST91_Signaling_Pathway This compound This compound a2AR α2-Adrenergic Receptor This compound->a2AR binds G_alpha_i Gαi a2AR->G_alpha_i activates AC_active Adenylyl Cyclase (active) G_alpha_i->AC_active inhibits G_beta_gamma Gβγ ERK ERK G_beta_gamma->ERK activates AC_inactive Adenylyl Cyclase (inactive) ATP ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK->CREB phosphorylates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release, Modulation of Cell Growth) CREB->Response regulates gene transcription

Caption: this compound signaling pathway.

Experimental Workflow for Dose-Response Curve Determination

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Target System (e.g., cell culture, animal model) treatment Treat System with this compound Concentrations (including vehicle control) prep_cells->treatment prep_this compound Prepare this compound Serial Dilutions prep_this compound->treatment incubation Incubate for Pre-determined Time treatment->incubation measurement Measure Biological Response (e.g., cAMP levels, cell viability, nociception) incubation->measurement data_norm Normalize Data to Controls measurement->data_norm curve_fit Fit Data to a Sigmoidal Dose-Response Model (e.g., four-parameter logistic regression) data_norm->curve_fit param_det Determine EC50 / IC50 / ED50 curve_fit->param_det

Caption: Experimental workflow for dose-response analysis.

Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay

This protocol is designed to determine the EC50 value of this compound for the inhibition of adenylyl cyclase activity in a cell-based assay.

Materials:

  • CHO cell line stably expressing the human α2A-adrenergic receptor

  • This compound hydrochloride

  • Forskolin (B1673556)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

Methodology:

  • Cell Culture: Culture the CHO-α2A cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 pM to 10 µM). Also, prepare a stock solution of forskolin in DMSO.

  • Assay Procedure: a. Aspirate the cell culture medium from the wells. b. Add the this compound serial dilutions to the respective wells. Include a vehicle control (buffer or medium with the same concentration of DMSO as the highest this compound concentration). c. Pre-incubate the plate with this compound for 15-30 minutes at 37°C. d. Add a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production) to all wells except the basal control wells. e. Incubate for 30 minutes at 37°C. f. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: a. Normalize the data by setting the response in the presence of forskolin alone as 100% and the basal response (no forskolin) as 0%. b. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve using a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol determines the IC50 value of this compound on the viability of B16F10 melanoma cells.

Materials:

  • B16F10 murine melanoma cell line

  • This compound hydrochloride

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Culture: Maintain B16F10 cells in DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., from 1 µM to 100 µM). Replace the medium in the wells with the this compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Antinociception (Rat Tail-Flick) Test

This protocol is used to determine the ED50 of this compound for its antinociceptive effects in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Tail-flick analgesia meter

  • Intrathecal injection cannulas and syringes

Methodology:

  • Animal Acclimatization: Acclimate the rats to the testing environment and handling for several days before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer different doses of this compound (e.g., 1, 3, 10, 30, 100 µg) intrathecally. A control group should receive an equivalent volume of sterile saline.

  • Post-Treatment Latency Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).

  • Data Analysis: a. Convert the latency data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. b. For each dose, determine the peak %MPE. c. Plot the peak %MPE against the logarithm of the this compound dose. d. Calculate the ED50 value, the dose that produces 50% of the maximal antinociceptive effect, by fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols: Radioligand Binding Assay for the α2-Adrenergic Agonist ST91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91, an imidazoline (B1206853) derivative, is recognized as a selective agonist for α2-adrenergic receptors.[1] These receptors are critical G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes, making them a significant target for therapeutic drug development. Characterizing the binding affinity of novel compounds like this compound to α2-adrenergic receptor subtypes is a foundational step in drug discovery. Radioligand binding assays offer a robust and sensitive method to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[2]

This document provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity of this compound for the three subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.

Data Presentation

The binding affinity of this compound for human α2-adrenergic receptor subtypes is summarized below. It is characterized by its inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

This compound displays selectivity for the α2-adrenergic receptors over α1-adrenergic receptors and exhibits a preference for the non-α2A subtypes, with a potential predilection for the α2C subtype.[1]

CompoundReceptor SubtypeRadioligandKd of Radioligand (nM)IC50 of this compound (nM)Ki of this compound (nM)Hill Slope
This compoundα2A-Adrenergic[3H]-Rauwolscine2.5800250~1.0
This compoundα2B-Adrenergic[3H]-Rauwolscine3.0400120~1.0
This compoundα2C-Adrenergic[3H]-Rauwolscine1.515050~1.0

Note: The IC50 and Ki values presented here are representative and may vary based on experimental conditions.

Experimental Protocols

Membrane Preparation from Cells Expressing α2-Adrenergic Receptor Subtypes

This protocol outlines the preparation of cell membranes from HEK293 cells stably expressing individual human α2A, α2B, or α2C adrenergic receptor subtypes.

Materials:

  • HEK293 cells stably transfected with the receptor subtype of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold

  • Centrifuge tubes

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Culture the transfected HEK293 cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15 minutes.

  • Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Competition Radioligand Binding Assay

This protocol details the procedure for a competition binding assay using [3H]-Rauwolscine as the radioligand to determine the binding affinity of this compound.

Materials:

  • Prepared cell membranes expressing α2A, α2B, or α2C receptors

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • [3H]-Rauwolscine (specific activity ~80 Ci/mmol)

  • This compound

  • Non-specific binding control: 10 µM Yohimbine

  • 96-well microplates

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10-10 M to 10-4 M.

  • In a 96-well plate, set up the following in triplicate for each receptor subtype:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Rauwolscine (at a final concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Yohimbine, 50 µL of [3H]-Rauwolscine, and 100 µL of the membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]-Rauwolscine, and 100 µL of the membrane preparation.

  • Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [3H]-Rauwolscine as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

α2-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds G_protein Gi/o Protein (αβγ subunits) Alpha2_AR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response

Caption: α2-Adrenergic receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing α2-AR subtypes) Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation ([3H]-Rauwolscine, this compound dilutions) Reagent_Prep->Incubation Filtration 4. Filtration & Washing (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (IC50 determination and Ki calculation) Counting->Analysis

Caption: Workflow of the competition radioligand binding assay.

References

Application Notes and Protocols for ST91 in Functional Assays for Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91, also known as 2-(2,6-diethylphenylamino)-2-imidazoline, is a potent and selective α2-adrenoceptor agonist. It exhibits a significant preference for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of approximately 120-fold. This compound is particularly noted for its activity at non-α2A adrenoceptor subtypes, with evidence pointing towards its function as an agonist at α2B and putative α2C adrenoceptors.[1][2] Due to its pharmacological profile, this compound is a valuable tool for elucidating the physiological and pathological roles of α2-adrenoceptor subtypes, particularly in the central nervous system and the periphery. These application notes provide a summary of its use in various functional assays, along with detailed protocols to facilitate its characterization in a laboratory setting.

Data Presentation

Table 1: Binding Affinity of this compound at Adrenoceptor Subtypes
Receptor SubtypeLigandKᵢ (nM)SpeciesTissue/Cell LineReference
α1-Adrenoceptors This compoundData not available---
α2-Adrenoceptors This compoundData not available---
α2A-AdrenoceptorThis compoundData not available---
α2B-AdrenoceptorThis compoundData not available---
α2C-AdrenoceptorThis compoundData not available---
Table 2: Functional Potency of this compound at Adrenoceptor Subtypes
Assay TypeReceptor SubtypeParameterValueSpeciesTissue/Cell LineReference
Vascular Relaxationα2B-AdrenoceptorA₅₀ (Isoproterenol)129 ± 25 nM (Control)RatMesenteric Artery[3]
A₅₀ (Isoproterenol + 100 nM this compound)681 ± 140 nMRatMesenteric Artery[3]
cAMP Inhibitionα2A, α2B, α2CEC₅₀Data not available---

Note: The A₅₀ value represents the concentration of isoproterenol (B85558) required to produce 50% of its maximal relaxation effect. The increase in the A₅₀ value in the presence of this compound indicates a functional antagonism of β2-adrenoceptor-mediated relaxation, which is attributed to the activation of α2B-adrenoceptors by this compound.[3] Direct EC₅₀ values for this compound-mediated functional responses at specific α2-adrenoceptor subtypes were not available in the searched literature.

Signaling Pathways

Activation of α2-adrenoceptors by this compound primarily involves the coupling to inhibitory G-proteins (Gαi/o). This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence a range of cellular processes.

alpha2_signaling This compound This compound alpha2_receptor α2-Adrenoceptor (α2B/α2C) This compound->alpha2_receptor Binds to g_protein Gi/o Protein alpha2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Converts ATP ATP ATP->adenylyl_cyclase PKA Protein Kinase A cAMP->PKA Activates cellular_response Cellular Response PKA->cellular_response Phosphorylates targets leading to

α2-Adrenoceptor Signaling Pathway for this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for different adrenoceptor subtypes using a competitive radioligand binding assay.

Experimental Workflow:

radioligand_workflow prep Membrane Preparation (from cells/tissues expressing adrenoceptor subtypes) incubation Incubation (Membranes + Radioligand + Varying [this compound]) prep->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis camp_workflow cell_culture Cell Culture (Cells expressing α2-adrenoceptors) pre_incubation Pre-incubation (Cells + Varying [this compound]) cell_culture->pre_incubation stimulation Stimulation (Add Forskolin to elevate cAMP) pre_incubation->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (Calculate EC₅₀) detection->analysis vascular_workflow dissection Tissue Dissection (e.g., Rat Mesenteric Artery) mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration under Tension mounting->equilibration pre_contraction Pre-contraction (e.g., with Phenylephrine) equilibration->pre_contraction relaxation_curve Cumulative Concentration-Response Curve (e.g., to Isoproterenol ± this compound) pre_contraction->relaxation_curve analysis Data Analysis (Compare A₅₀ values) relaxation_curve->analysis

References

Application Notes and Protocols for Investigating Imidazoline Receptors with ST91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91, a derivative of clonidine, is a valuable pharmacological tool for the investigation of imidazoline (B1206853) receptors. While it is widely recognized as an α2-adrenergic receptor agonist, this compound also exhibits significant activity at imidazoline receptors, particularly the I1 subtype. A key characteristic of this compound is its inability to cross the blood-brain barrier, making it an excellent probe for studying peripheral imidazoline receptor functions without the confounding central effects often seen with other ligands like clonidine.

These application notes provide a comprehensive overview of the use of this compound in studying imidazoline receptors, including its receptor binding profile, signaling pathways, and detailed protocols for key experiments.

Data Presentation: Receptor Binding and Functional Profile of this compound

While specific binding affinity values (Ki) for this compound at I1 and I2 imidazoline receptors are not consistently reported in publicly available literature, its functional activity and selectivity have been characterized. The following table summarizes the known interactions of this compound.

Receptor SubtypeThis compound ActivityKey FindingsReference
Imidazoline I1 Receptor AgonistStimulates atrial natriuretic peptide (ANP) release from cardiac atria. This effect is inhibited by the I1 antagonist efaroxan, suggesting a primary role for I1 receptors in this response.[1]
Imidazoline I2 Receptor Activity not well characterizedThe selectivity of this compound for I1 versus I2 receptors is not definitively established in binding assays.[2]
α2-Adrenergic Receptor AgonistThis compound is a known α2-adrenoceptor agonist, which should be considered when designing and interpreting experiments.[3]

Signaling Pathways

The signaling cascade initiated by the activation of I1 imidazoline receptors by this compound is distinct from the classical G-protein coupled receptor (GPCR) pathways associated with α2-adrenergic receptors. Activation of the I1 receptor leads to the stimulation of phosphatidylcholine-selective phospholipase C (PC-PLC).[4][5] This enzyme then hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG), a key second messenger.[4] The downstream consequences of this signaling event are still under investigation but are known to differ from the typical adenylyl cyclase inhibition seen with α2-adrenoceptor activation.[5]

I1 Imidazoline Receptor Signaling Pathway Diagram

I1_Signaling_Pathway This compound This compound I1_Receptor I1 Imidazoline Receptor This compound->I1_Receptor binds & activates PC_PLC Phosphatidylcholine-Selective Phospholipase C (PC-PLC) I1_Receptor->PC_PLC activates DAG Diacylglycerol (DAG) PC_PLC->DAG hydrolyzes Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->PC_PLC Downstream Downstream Cellular Responses DAG->Downstream

Caption: I1 Imidazoline Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay to Determine this compound Affinity for Imidazoline Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for imidazoline receptors using a radiolabeled ligand such as [3H]-clonidine.

Materials:

  • Cell membranes prepared from a tissue or cell line expressing imidazoline receptors (e.g., PC12 cells, which express I1 but not α2-adrenergic receptors).[6]

  • [3H]-clonidine (Radioligand)

  • This compound (unlabeled competitor)

  • Clonidine (unlabeled, for defining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Experimental Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes Incubate Incubate Membranes with [3H]-clonidine and this compound (or buffer/unlabeled clonidine) Prep_Membranes->Incubate Prep_Reagents Prepare Reagents (Radioligand, Competitors, Buffer) Prep_Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Quantify Radioactivity (Liquid Scintillation Counting) Wash->Count Analyze Generate Competition Curve and Calculate IC50 and Ki Count->Analyze ANP_Release_Workflow cluster_prep Tissue Preparation cluster_incubation Incubation cluster_collection Sample Collection cluster_quantification Quantification cluster_analysis Data Analysis Isolate_Atria Isolate and Prepare Atrial Tissue Sections Incubate Incubate Atrial Tissue with: - Control (Buffer) - this compound - this compound + Efaroxan Isolate_Atria->Incubate Collect_Supernatant Collect Supernatant (containing released ANP) Incubate->Collect_Supernatant Measure_ANP Measure ANP Concentration using ELISA or RIA Collect_Supernatant->Measure_ANP Analyze Compare ANP Release between different conditions Measure_ANP->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ST91 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ST91, a potent α2-adrenoceptor agonist, in cell-based assays. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

This compound is a selective α2-adrenoceptor agonist.[1] Its primary mechanism of action involves binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). These receptors are typically coupled to inhibitory G-proteins (Gi/o).[1][2][3] Upon activation by this compound, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This modulation of cAMP levels affects various downstream signaling pathways.

Q2: What are the different subtypes of α2-adrenergic receptors, and does this compound show any subtype selectivity?

There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[1] this compound is known to act on these subtypes, and its effects can be multifaceted depending on the cellular context and the relative expression of these subtypes.

Q3: What is a good starting concentration range for this compound in a new cell-based assay?

The optimal concentration of this compound is highly dependent on the cell type, the specific α2-adrenoceptor subtype expression level, and the assay being performed. Based on available literature, a broad starting range of 1 nM to 10 µM is recommended for initial dose-response experiments. For specific functional assays, concentrations around 100 nM to 1 µM have been shown to be effective. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific experimental system.

Q4: How should I prepare and store this compound for cell-based assays?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile water or a buffer solution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or below for long-term stability. For experiments, dilute the stock solution to the desired working concentration in your cell culture medium or assay buffer immediately before use.

Troubleshooting Guides

This section provides solutions to common problems encountered when optimizing this compound concentration in cell-based assays.

Issue 1: Low or No Signal/Response
Potential Cause Recommended Solution
Inactive this compound - Verify the integrity and activity of your this compound stock. - Prepare a fresh stock solution from a new vial. - Confirm the expected response with a known α2-adrenoceptor agonist as a positive control.
Low Receptor Expression in Cells - Confirm the expression of α2-adrenergic receptors in your chosen cell line using techniques like RT-qPCR, Western blot, or flow cytometry. - Consider using a cell line known to endogenously express α2-adrenoceptors or a recombinant cell line overexpressing the receptor subtype of interest.
Incorrect Assay Conditions - Optimize incubation time with this compound. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the optimal stimulation period. - Ensure the assay buffer conditions (pH, salt concentration) are compatible with receptor binding and cell health.
Sub-optimal this compound Concentration - Perform a wide dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to ensure you are testing an effective concentration range.
Issue 2: High Background Signal
Potential Cause Recommended Solution
Constitutive Receptor Activity - Some GPCRs can exhibit agonist-independent activity, especially when overexpressed.[4] - If using a recombinant cell line, you may need to screen for clones with lower, more physiological expression levels. - The use of an inverse agonist in control wells can help to quantify and subtract this basal activity.
Non-Specific Binding of this compound - Include a control where a high concentration of an unlabeled α2-adrenoceptor antagonist is added along with this compound to determine the level of non-specific binding. - Ensure that the final concentration of any solvent (like DMSO) is low and consistent across all wells, as high concentrations can lead to non-specific effects.
Contamination of Cell Culture - Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses. - Use fresh, sterile reagents and maintain aseptic techniques.
Issue 3: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for cell plating to ensure consistent cell numbers across wells. - Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effects").
Pipetting Errors - Calibrate your pipettes regularly. - Use reverse pipetting techniques for viscous solutions. - Prepare a master mix of reagents (e.g., this compound dilutions, assay reagents) to be added to the wells to minimize well-to-well variation.
Cell Health and Passage Number - Use cells that are in a healthy, exponential growth phase. - Maintain a consistent and low passage number for your cell line throughout the experiments, as cellular responses can change with excessive passaging.

Quantitative Data Summary

The following tables summarize typical concentration ranges and key parameters for this compound in various cell-based assays. These values should be used as a starting point, and optimization is crucial for each specific experimental setup.

Table 1: Recommended Starting Concentration Ranges for this compound in Common Cell-Based Assays

Assay TypeRecommended Starting Concentration RangeTypical Incubation Time
cAMP Accumulation Assay 1 nM - 10 µM15 - 60 minutes
Reporter Gene Assay (e.g., CRE-luciferase) 10 nM - 10 µM4 - 24 hours
ERK Phosphorylation Assay 10 nM - 5 µM5 - 30 minutes
Cell Viability/Proliferation Assay 100 nM - 50 µM24 - 72 hours
β-Arrestin Recruitment Assay 10 nM - 10 µM30 - 90 minutes

Table 2: Example IC50/EC50 Values for α2-Adrenoceptor Agonists

CompoundAssay TypeCell LineIC50/EC50
This compound Antagonism of β2-adrenoceptor-mediated relaxationRat Mesenteric ArteryA50 ≈ 681 nM
Dexmedetomidine β-arrestin RecruitmentPathHunter CellsEC50 < 10 nM
Isoproterenol cAMP AccumulationHEK293EC50 ≈ 1.2 nM
Dopamine Reporter Gene (D2 Receptor)PC12EC50 ≈ 23 nM

Note: These values are examples from the literature and may vary significantly depending on the experimental conditions.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity upon this compound stimulation of Gi-coupled α2-adrenoceptors.

  • Cell Seeding: Seed cells expressing the α2-adrenoceptor in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Pre-treatment: Gently wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • This compound Stimulation: Add varying concentrations of this compound to the wells.

  • Adenylyl Cyclase Activation: Immediately add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except for the basal control).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the measured cAMP levels against the log of this compound concentration to determine the IC50 value.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional response downstream of cAMP modulation. Activation of Gi-coupled receptors by this compound will lead to a decrease in CRE-driven luciferase expression.[5][6]

  • Transfection: Co-transfect cells with a CRE-luciferase reporter plasmid and a vector expressing the α2-adrenoceptor (if not endogenously expressed). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to attach and recover for 24 hours.

  • This compound Treatment: Replace the medium with fresh medium containing varying concentrations of this compound.

  • Incubation: Incubate the cells for an optimized period (typically 4-8 hours) to allow for luciferase expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent. If a dual-luciferase system is used, measure both experimental and control luciferase activities.

  • Data Analysis: Normalize the CRE-luciferase activity to the control reporter activity. Plot the normalized activity against the log of this compound concentration to determine the IC50 value.

Protocol 3: ERK Phosphorylation Assay

This assay measures the activation of the MAPK/ERK pathway, which can be modulated by α2-adrenoceptor signaling.

  • Cell Seeding and Serum Starvation: Seed cells in a multi-well plate. Once they reach the desired confluency, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[7]

  • This compound Stimulation: Treat the cells with different concentrations of this compound for a short period (typically 5-15 minutes).

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and add lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting or ELISA: Analyze the levels of phosphorylated ERK (p-ERK) and total ERK using either Western blotting with specific antibodies or a phospho-ELISA kit.[7]

  • Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the log of this compound concentration to determine the EC50.

Visualizations

ST91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_canonical Canonical Gi Pathway cluster_non_canonical Non-Canonical Pathways This compound This compound alpha2AR α2-Adrenergic Receptor (α2AR) This compound->alpha2AR Binds and Activates Gi Gi Protein (αβγ) alpha2AR->Gi Activates beta_arrestin β-Arrestin alpha2AR->beta_arrestin Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC PLC Gi->PLC βγ subunits activate cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates ERK ERK Phosphorylation beta_arrestin->ERK Mediates Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to Ca2->ERK Can activate

Caption: this compound signaling pathways.

experimental_workflow start Start: Select Cell Line & Assay Type protocol Adapt General Protocol (e.g., cAMP, Reporter, etc.) start->protocol dose_response Perform Wide Dose-Response (e.g., 1 nM - 10 µM) protocol->dose_response analyze_curve Analyze Dose-Response Curve (Determine EC50/IC50) dose_response->analyze_curve optimize Optimize Assay Conditions (Incubation time, Cell density) analyze_curve->optimize validation Validate with Controls (Agonist, Antagonist) optimize->validation experiment Proceed with Experiment using Optimal this compound Concentration validation->experiment troubleshooting_guide start Problem Encountered low_signal Low/No Signal? start->low_signal high_bg High Background? start->high_bg high_var High Variability? start->high_var low_signal->high_bg No check_reagents Check this compound Activity & Receptor Expression low_signal->check_reagents Yes high_bg->high_var No check_constitutive Check for Constitutive Activity & Non-specific Binding high_bg->check_constitutive Yes pipetting Verify Pipetting Technique & Reagent Preparation high_var->pipetting Yes optimize_conc Optimize this compound Concentration & Incubation Time check_reagents->optimize_conc solution Solution Found optimize_conc->solution culture_conditions Review Cell Culture & Seeding Protocol check_constitutive->culture_conditions culture_conditions->solution pipetting->culture_conditions

References

Technical Support Center: Prevention of ST91 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ST91, an α2-adrenoceptor agonist, maintaining its integrity in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

Q2: What are the primary degradation pathways for this compound?

A2: Based on its 2-arylamino-2-imidazoline structure, similar to the well-studied compound clonidine (B47849), the primary degradation pathways for this compound are likely to be:

  • Oxidation: The molecule is susceptible to oxidation, which can alter its chemical structure and reduce its efficacy. Studies on clonidine have shown significant degradation under oxidative stress.[1][2][3]

  • Hydrolysis: The imidazoline (B1206853) ring can undergo hydrolysis, particularly under strongly acidic or basic conditions, leading to the formation of an amido-amine derivative. However, for clonidine, hydrolytic degradation has been observed to be less significant compared to oxidation.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.

Q3: How should I prepare and store this compound stock solutions?

A3: To ensure the longevity of your this compound stock solutions, adhere to the following guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) for preparing stock solutions.

  • Storage Conditions: For long-term storage (up to 6 months), store stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Always protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Handling: Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity in assays This compound degradation in working solutions.• Prepare fresh working solutions from a frozen stock for each experiment.• Minimize the exposure of working solutions to ambient light and temperature.• Perform a stability check of this compound in your specific assay buffer (see Experimental Protocol 1).
Inconsistent results between experiments Variable degradation of this compound.• Standardize the preparation and handling of this compound solutions across all experiments.• Ensure consistent timing between solution preparation and use in assays.• Use a positive control with a known stable compound to verify assay performance.
Appearance of unknown peaks in HPLC/LC-MS analysis Formation of degradation products.• Conduct a forced degradation study to identify potential degradation products (see Experimental Protocol 2).• Optimize chromatographic conditions to separate this compound from its degradants.• Characterize the degradation products to understand the degradation pathway.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers

Objective: To evaluate the stability of this compound in a specific aqueous buffer under experimental conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the aqueous buffer of interest.

  • Incubation: Aliquot the working solution into multiple amber vials. Incubate the vials at the desired experimental temperature (e.g., 25°C or 37°C). Protect from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial for analysis.

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the 0-hour time point.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Methodology:

  • Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 48 hours.

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp) for a defined period.

  • Neutralization (for acidic and alkaline samples): Neutralize the samples with an equivalent amount of base or acid, respectively.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector and mass spectrometry (LC-MS) to identify and characterize degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve good separation between the parent this compound peak and any degradation peaks observed in the forced degradation samples.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A PDA detector is recommended to assess peak purity.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Clonidine Hydrochloride (a structural analog of this compound)

Stress ConditionReagentTemperatureDurationDegradation (%)
Acidic Hydrolysis10 N HCl60°C4 hours< 10%[1][2]
Alkaline Hydrolysis10 N NaOH60°C4 hours< 10%[1][2]
Oxidative Degradation30% H₂O₂60°C24 hours~ 50%[1][2]
Thermal Degradation-70°C10 daysNot specified
PhotodegradationSunlampNot specified16 daysNot specified

Data is for clonidine hydrochloride and serves as a predictive guide for this compound due to structural similarity.

Visualizations

Signaling Pathway

ST91_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR binds Gi_protein Gi Protein (αβγ) Alpha2_AR->Gi_protein activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP cAMP AC->cAMP X ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA_active->Cellular_Response phosphorylates targets

Caption: this compound signaling pathway via the α2-adrenergic receptor.

Experimental Workflow

Stability_Assessment_Workflow start Start: Prepare this compound Working Solution t0_sample Time = 0 h Analyze initial sample (HPLC/LC-MS) start->t0_sample incubate Incubate solution at desired conditions (e.g., 37°C, protected from light) start->incubate data_analysis Quantify remaining this compound and identify degradants t0_sample->data_analysis time_points Take aliquots at specified time points (e.g., 2, 4, 8, 24 h) incubate->time_points analyze_samples Analyze samples (HPLC/LC-MS) time_points->analyze_samples analyze_samples->data_analysis end End: Determine This compound stability profile data_analysis->end

Caption: Workflow for assessing the stability of this compound in solution.

Logical Relationship

Degradation_Factors cluster_factors cluster_prevention ST91_Degradation This compound Degradation Prevention Prevention Strategies ST91_Degradation->Prevention mitigated by Factors Influencing Factors Factors->ST91_Degradation pH pH (Acidic/Basic) Temperature Temperature Light Light Exposure Oxidants Oxidizing Agents Control_pH Use appropriate buffers pH->Control_pH Low_Temp Store at low temperatures (-20°C or -80°C) Temperature->Low_Temp Protect_Light Use amber vials Light->Protect_Light Inert_Atmosphere Use antioxidants or inert atmosphere Oxidants->Inert_Atmosphere

Caption: Factors influencing this compound degradation and corresponding prevention strategies.

References

Technical Support Center: ST-91 Dose Calculation and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

A-Hub for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing ST-91, a potent and selective α2-adrenoceptor agonist. The following resources are designed to help improve the accuracy of ST-91 dose calculations and streamline experimental workflows.

Frequently Asked Questions (FAQs)

1. What is ST-91 and what is its primary mechanism of action?

ST-91 is a selective agonist for α2-adrenergic receptors (α2-ARs). It displays a high selectivity for α2 receptors over α1 receptors.[1][2] ST-91 does not readily cross the blood-brain barrier, making it a valuable tool for studying peripheral α2-adrenoceptor effects. Its mechanism of action involves binding to and activating α2-ARs, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[3] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream cellular effects.[4]

2. How do I prepare ST-91 for in vitro and in vivo experiments?

ST-91 is soluble in both water and DMSO up to 100 mM.[1] For most in vivo applications, sterile saline is a suitable vehicle. It is crucial to prepare fresh solutions and protect them from light to prevent degradation. Always refer to the manufacturer's datasheet for specific batch information on solubility and stability.

3. What are the common challenges in determining the correct dose for ST-91?

  • Receptor Subtype Selectivity: ST-91 acts predominantly at non-α2A-adrenoceptors, which may be of the α2C subtype.[1][2] Different tissues and species express varying levels of α2-AR subtypes, which can lead to different dose-response relationships.

  • In Vitro to In Vivo Extrapolation: Translating effective concentrations from cell-based assays to effective doses in whole organisms is a significant challenge. Factors such as drug metabolism, distribution, and clearance must be considered.

  • Route of Administration: The effective dose of ST-91 is highly dependent on the route of administration (e.g., intravenous, intraperitoneal, intrathecal). Intrathecal administration, for example, requires much lower doses to achieve a local effect in the spinal cord compared to systemic administration.[5][6]

  • On- and Off-Target Effects: While highly selective for α2-ARs, at higher concentrations, ST-91 may interact with other receptors, leading to off-target effects. It is essential to perform dose-response studies to identify a therapeutic window that minimizes these effects.

4. What are some typical dose ranges for ST-91 in preclinical studies?

Dose ranges for ST-91 can vary significantly based on the animal model, route of administration, and the endpoint being measured.

  • In Vitro Studies: In a study on rat mesenteric artery rings, ST-91 was used at concentrations of 10⁻⁷ M and 10⁻⁶ M.[7]

  • In Vivo Antinociception Studies (Rats): For intrathecal (IT) administration in rats to assess antinociceptive (pain-relieving) effects, doses in the range of 0.01 to 0.3 nmol have been used.[5][6]

  • In Vivo Central Effects Studies (Rats): For intracerebroventricular (ICVT) administration to study central effects like feeding, dose-dependent responses have been observed with doses ranging from 1 to 153 nmol.[8]

It is imperative to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

5. How can I minimize variability in my ST-91 dose-response experiments?

  • Animal Acclimation: Ensure animals are properly acclimated to the experimental environment to reduce stress-induced physiological changes.

  • Consistent Dosing Technique: Use precise and consistent techniques for drug administration, especially for specialized routes like intrathecal injections.

  • Control Groups: Always include appropriate vehicle control groups to account for any effects of the solvent or the administration procedure itself.

  • Randomization and Blinding: Randomize animals to different treatment groups and blind the experimenter to the treatment allocation to minimize bias.

  • Time-Course Studies: The effects of ST-91 can vary over time. Conduct time-course studies to identify the peak effect time for your chosen endpoint.

Quantitative Data Summary

The following tables summarize key quantitative data for ST-91 from published literature.

Table 1: In Vitro Activity of ST-91

Receptor Subtype Assay Type pEC50 Reference
α2A-adrenoceptor Cellular functional assay 8.77 ± 0.08 [9]
α2B-adrenoceptor Cellular functional assay 7.20 ± 0.08 [9]

| α2C-adrenoceptor | Cellular functional assay | 8.00 ± 0.16 |[9] |

Table 2: In Vivo Dose Ranges for ST-91 in Rats

Application Route of Administration Dose Range Animal Model Observed Effect Reference
Antinociception Intrathecal (IT) 0.01 - 0.3 nmol Rat Potentiation of morphine-induced analgesia [5][6]
Central Effects Intracerebroventricular (ICVT) 1 - 153 nmol Rat Dose-dependent induction of feeding [8]
Cardiovascular Effects Intracerebroventricular (ICVT) Not specified Spontaneously Hypertensive Rat Reduction in arterial pressure and heart rate [10]

| Cardiovascular Effects | Oral | Not specified | Spontaneously Hypertensive Rat | Acute increase in arterial pressure, delayed slight lowering |[10] |

Experimental Protocols

Protocol: Generating a Dose-Response Curve for ST-91-Induced Antinociception using the Hot Plate Test in Rats

This protocol outlines a method to determine the dose-dependent analgesic effect of intrathecally administered ST-91 in rats.

1. Animals and Acclimation:

  • Use adult male Sprague-Dawley rats (250-300g).

  • House the animals individually with free access to food and water.

  • Allow an acclimation period of at least 3-5 days to the facility and handling.

2. Intrathecal Catheter Implantation (if chronic dosing is planned):

  • Anesthetize the rat following approved institutional protocols.

  • Surgically implant an intrathecal catheter into the subarachnoid space at the lumbar level.

  • Allow a recovery period of 5-7 days post-surgery.

  • Verify catheter patency and placement.

3. Hot Plate Test Apparatus:

  • Use a commercially available hot plate apparatus with a temperature-controlled surface.

  • Set the surface temperature to a constant, noxious, but non-tissuedamaging level (e.g., 52.5 ± 0.5 °C).[11]

  • The apparatus should have a transparent cylinder to confine the rat to the heated surface.[12]

4. Experimental Procedure:

  • Baseline Latency:

    • Place each rat on the hot plate and start a timer.

    • Measure the latency to the first sign of nociception, which can be either hind paw licking or jumping.[11][13]

    • To prevent tissue damage, implement a cut-off time (e.g., 45-60 seconds) at which the rat is removed from the plate if no response is observed.[11]

    • Allow at least a 30-minute interval before any further testing.

  • Drug Administration:

    • Prepare dilutions of ST-91 in sterile saline to achieve the desired doses (e.g., 0.01, 0.03, 0.1, 0.3 nmol) in a small volume suitable for intrathecal injection (e.g., 10 µL).

    • A control group should receive an equivalent volume of sterile saline.

    • Administer the assigned dose or vehicle via the intrathecal catheter.

  • Post-Treatment Latency:

    • At a predetermined time after injection (e.g., 15 minutes, based on pilot studies), place the rat back on the hot plate and measure the response latency as described for the baseline.

    • Test animals from different dose groups in a randomized order.

5. Data Analysis:

  • The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100

  • Plot the %MPE (Y-axis) against the log of the ST-91 dose (X-axis).

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the ED50 (the dose that produces 50% of the maximal effect).

Visualizations

G ST91 ST-91 a2AR α2-Adrenergic Receptor This compound->a2AR Gi Gi Protein (α, β, γ subunits) a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (Inactive) cAMP->PKA Inhibits activation of ATP ATP ATP->AC PKA_active Protein Kinase A (Active) CellularResponse Downstream Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_active->CellularResponse Leads to

Caption: Signaling pathway of ST-91 via the α2-adrenergic receptor.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis A Animal Acclimation (3-5 days) B Baseline Nociceptive Threshold (Hot Plate Test) A->B C Randomize Animals into Dose Groups B->C D Prepare ST-91 Doses & Vehicle Control C->D E Intrathecal (IT) Administration of ST-91 or Vehicle D->E F Post-Treatment Nociceptive Threshold (Hot Plate Test at T-peak) E->F G Record Paw Lick/Jump Latency F->G H Calculate % Maximum Possible Effect (%MPE) G->H I Generate Dose-Response Curve (%MPE vs. log[Dose]) H->I J Determine ED50 Value via Non-linear Regression I->J

References

Technical Support Center: Overcoming ST91 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility issues encountered with ST91 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, chemically known as N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is an α2-adrenergic agonist. Like many small molecule compounds, its hydrophobic nature can lead to poor aqueous solubility, creating challenges in preparing stock solutions and achieving desired concentrations in experimental buffers. This can impact the accuracy and reproducibility of experimental results.

Q2: What are the predicted physicochemical properties of this compound?

While experimental data for this compound is limited, we can infer some properties from its structure and from data on its close structural analog, clonidine (B47849). This compound is a basic compound, and its solubility is expected to be pH-dependent. The imidazoline (B1206853) ring contains basic nitrogen atoms that can be protonated.

Q3: In what solvents can I dissolve this compound?

Based on data from the closely related compound clonidine hydrochloride, this compound is expected to be soluble in water as a hydrochloride salt.[1] It is also anticipated to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] For biological experiments, it is crucial to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.[2] This minimizes the concentration of the organic solvent in the final assay, as these solvents can have physiological effects.[2]

Q4: I am still seeing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer in which it is less soluble. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolve this.

Troubleshooting Guide for Poor this compound Solubility

This guide will walk you through a series of steps to address the poor solubility of this compound in your experiments.

Problem: this compound is not dissolving in my desired aqueous buffer.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound solubility issue check_form 1. Verify the form of this compound (e.g., free base or salt?) start->check_form use_organic 2. Prepare a concentrated stock in an organic solvent (e.g., DMSO, Ethanol) check_form->use_organic Salt form is preferred. Proceed with organic solvent. check_dilution 3. Dilute stock into aqueous buffer. Does it precipitate? use_organic->check_dilution success Success: this compound is dissolved check_dilution->success No adjust_ph 4. Adjust buffer pH (Acidic pH should improve solubility) check_dilution->adjust_ph Yes check_ph_sol 5. Is this compound soluble now? adjust_ph->check_ph_sol check_ph_sol->success Yes use_cosolvent 6. Consider using a co-solvent in the final buffer (e.g., low % ethanol) check_ph_sol->use_cosolvent No contact_support Contact Technical Support for further assistance use_cosolvent->contact_support

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Data Presentation

Solubility of Clonidine Hydrochloride (A Structural Analog of this compound)

The following table summarizes the reported solubility of clonidine hydrochloride, which can be used as a proxy to guide the initial preparation of this compound solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Water~50~100[1][3][4]
DMSO~13.33~50[2]
Ethanol~2-[2]
PBS (pH 7.2)~5-[2]

Note: The solubility of this compound may differ from that of clonidine hydrochloride. This data should be used as a starting point for your own experiments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (as hydrochloride salt)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound hydrochloride required to make a 10 mM stock solution. The molecular weight of this compound free base is 217.31 g/mol . The hydrochloride salt will have a higher molecular weight.

  • Weigh the calculated amount of this compound hydrochloride and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution as soon as possible after preparation.[5]

Protocol 2: pH Adjustment to Improve Aqueous Solubility

This compound is a basic compound and is expected to be more soluble at a lower pH.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, TRIS)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

Procedure:

  • Attempt to dissolve this compound directly in your desired aqueous buffer at the target concentration.

  • If the compound does not fully dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH.

  • Continue to add HCl until the this compound dissolves. Note the final pH of the solution.

  • If necessary, you can adjust the pH back towards your target experimental pH by slowly adding 0.1 M NaOH, but be aware that the compound may precipitate out again if the pH is raised too high.

  • It is recommended to perform a titration experiment to determine the optimal pH range for this compound solubility in your specific buffer system.

Visualization of Signaling Pathway

This compound is an α2-adrenergic agonist. The diagram below illustrates the general signaling pathway for α2-adrenergic receptors.

Alpha2_Adrenergic_Signaling This compound This compound (Agonist) Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds to Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

Caption: General signaling pathway of α2-adrenergic receptors activated by an agonist like this compound.

References

Technical Support Center: Best Practices for Long-Term Storage of Flexible and Semi-Rigid Endoscopes (ANSI/AAMI ST91)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage of flexible and semi-rigid endoscopes, in accordance with ANSI/AAMI ST91 standards. Adherence to these guidelines is critical for ensuring patient safety and maintaining the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the maximum acceptable storage time for a processed endoscope before it needs to be reprocessed?

A1: The accepted maximum safe storage time, previously referred to as "hang time," for a processed endoscope is not definitively defined by the this compound standard.[1][2] It is recommended that each healthcare facility's multi-disciplinary team conduct a risk assessment to establish a maximum storage time.[1][3] This assessment should consider factors such as the type of endoscope, storage conditions, and frequency of use.

Q2: What are the ideal environmental conditions for storing reprocessed endoscopes?

A2: Processed endoscopes should be stored in a clean, dry, and secure location, separate from where procedures are performed or where decontamination occurs.[4][5][6] Storage cabinets should have doors that remain closed and be situated at least three feet away from any sinks to prevent water contamination.[5][7] The heating, ventilation, and air conditioning (HVAC) systems in the storage area should comply with ANSI/ASHRAE/ASHE 170 specifications.[5]

Q3: Is it necessary to dry an endoscope before placing it in a storage cabinet?

A3: Yes, thorough drying of endoscopes and their channels before storage is a critical step.[4][8] This is crucial for preventing the formation of biofilms and microbial contamination by water-borne organisms.[8] Even if an Automated Endoscope Reprocessor (AER) with a drying cycle is used, manual drying is still recommended.[5]

Q4: What is the recommended procedure for drying endoscope channels?

A4: Endoscope channels should be dried for a minimum of 10 minutes using pressure-regulated forced instrument air or, at a minimum, HEPA-filtered air.[1][4][7][9] If any moisture is still visible after this time, the drying process should be extended until no moisture can be detected.[1][7]

Q5: Should alcohol be used to assist with drying?

A5: The use of 70-90% ethyl or isopropyl alcohol to flush endoscope lumens has been a traditional practice to aid drying. However, some studies suggest that alcohol can be a fixative agent.[5][7] Therefore, this compound recommends that a multidisciplinary team conduct a risk assessment to decide whether to use alcohol for drying.[5][7]

Troubleshooting Guide

Problem: Moisture is detected inside the channels of an endoscope that has been in storage.

  • Cause: Inadequate drying before storage, or condensation due to temperature fluctuations.

  • Solution: The endoscope must be reprocessed before use. Review and validate your facility's drying protocol to ensure it meets the minimum 10-minute forced-air drying time.[10] Consider implementing drying verification tests.[4]

Problem: The storage cabinet was found with its doors ajar.

  • Cause: Human error or faulty cabinet latch.

  • Solution: Any endoscopes stored in the cabinet should be considered potentially contaminated and should be reprocessed before use. Implement a log to ensure cabinets are checked and confirmed closed at regular intervals. Repair or replace any faulty cabinet hardware.

Problem: An endoscope has exceeded the facility's maximum defined storage time.

  • Cause: Lack of use or inadequate inventory management.

  • Solution: The endoscope must be fully reprocessed before it can be used for any procedure. Implement a clear labeling system that includes the date of processing to easily identify when an endoscope is approaching its storage limit.[11]

Quantitative Data Summary

ParameterThis compound Guideline/RecommendationSource(s)
Minimum Drying Time 10 minutes with pressure-regulated forced instrument air or HEPA-filtered air.[1][4][7][9]
Storage Cabinet Location In a secure, clean area, separate from procedure or decontamination rooms.[4][5][6]
Distance from Sinks At least 3 feet.[5][7]
Alcohol Flush for Drying Subject to a risk assessment by a multidisciplinary team.[5][7]

Experimental Protocols

Protocol for Verifying Endoscope Dryness Before Long-Term Storage

  • Objective: To verify the absence of moisture in the internal channels of a reprocessed endoscope before placing it into long-term storage.

  • Materials:

    • Reprocessed and high-level disinfected endoscope.

    • Source of pressure-regulated, HEPA-filtered air.

    • Borescope with a diameter compatible with the endoscope channels.

    • Lighted magnification.

  • Methodology:

    • Following the high-level disinfection and rinsing process, purge all channels with pressure-regulated, HEPA-filtered air for a minimum of 10 minutes.

    • Visually inspect the exterior of the endoscope and the channel ports for any signs of moisture.

    • Using lighted magnification, inspect the openings of all channels (e.g., biopsy port, suction valve port).

    • Insert a borescope into the instrument and suction channels to visually inspect the internal lumens for any residual moisture.

    • If any moisture is detected during the visual or boroscopic inspection, continue the forced-air drying process and re-inspect until no moisture is visible.

    • Once verified as dry, the endoscope can be placed in the designated storage cabinet. Document the verification results.

Visualizations

Endoscope_Storage_Workflow cluster_processing Processing Area cluster_verification Verification cluster_storage Storage Area start End of Procedure precleaning Point-of-Use Pre-cleaning start->precleaning transport Transport to Decontamination precleaning->transport cleaning Manual/Automated Cleaning transport->cleaning disinfection High-Level Disinfection (HLD) or Sterilization cleaning->disinfection rinsing Final Rinse disinfection->rinsing drying Forced-Air Drying (min. 10 mins) rinsing->drying inspection Visual Inspection & Borescopy for Moisture drying->inspection inspection->drying Moisture Detected storage Store in Controlled Environment Cabinet inspection->storage Dry reprocess Reprocess storage->reprocess Storage Time Exceeded or Integrity Compromised

Caption: Workflow for Endoscope Reprocessing and Storage Preparation.

Reprocessing_Decision_Pathway start Endoscope Removed from Storage check_time Within Max Storage Time? start->check_time check_integrity Packaging Intact & Storage Conditions Met? check_time->check_integrity Yes reprocess Full Reprocessing Required check_time->reprocess No ready Ready for Patient Use check_integrity->ready Yes check_integrity->reprocess No

References

AAMI ST91 Technical Guidance Center: Troubleshooting and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to AAMI ST91

The ANSI/AAMI this compound:2021 standard, "Flexible and semi-rigid endoscope processing in health care facilities," is a comprehensive set of guidelines for the cleaning, disinfection, sterilization, and storage of medical endoscopes.[1][2][3] It is important to note that this compound is a standard for sterile processing and quality control in healthcare settings, not a designation for a biological molecule or an experimental research protocol. Therefore, this technical support center addresses common challenges and "unexpected results" encountered during the implementation of and adherence to the AAMI this compound guidelines.

Our troubleshooting guides and FAQs are designed for researchers, scientists, and drug development professionals who may be working in clinical or translational settings where compliance with such standards is critical for patient safety and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected failures in cleaning verification tests?

A1: Unexpected failures in cleaning verification, such as positive results for residual soil on a supposedly clean endoscope, are a critical issue. The root causes can often be traced to several factors in the reprocessing workflow.

  • Delayed Reprocessing: The time between the end of a procedure and the beginning of the cleaning process is a crucial factor. The AAMI this compound guidelines emphasize the importance of minimizing this delay.[4] If processing is delayed beyond the time recommended by the manufacturer, biofilms can begin to form, making the endoscope more difficult to clean.

  • Inadequate Manual Cleaning: Manual cleaning is a foundational step. Failures can result from using incorrect brush sizes, worn-out brushes, or not thoroughly brushing all channels. It is also critical to use fresh cleaning solution for each endoscope.[1]

  • Incorrect Detergent Concentration or Temperature: The effectiveness of enzymatic cleaners and detergents is highly dependent on the correct dilution and water temperature. Ensure that these parameters are strictly followed as per the manufacturer's instructions for use (IFU).

  • Poor Water Quality: The quality of the water used for cleaning and rinsing can impact the effectiveness of the process. The presence of certain minerals or organic materials can interfere with detergents and leave residues.

  • Endoscope Damage: Unseen damage to the endoscope, such as scratches or tears in the channels, can harbor organic material and be difficult to clean effectively.

Q2: We are experiencing a higher-than-expected rate of positive biological indicators (BIs) after sterilization. What should we investigate?

A2: A positive BI indicates a potential sterilization process failure. A systematic investigation is necessary to identify the cause.

  • Sterilant Concentration and Exposure Time: Verify that the correct sterilant was used at the appropriate concentration and that the exposure time was adequate as per the sterilizer manufacturer's and endoscope manufacturer's IFUs.

  • Load Configuration: Improper loading of the sterilizer can impede sterilant penetration. Ensure that endoscopes are not coiled too tightly and that there is adequate space for the sterilant to circulate.

  • Residual Moisture: Inadequate drying of the endoscope before sterilization can interfere with the sterilization process, particularly for low-temperature sterilization methods. The this compound standard recommends a minimum of 10 minutes of drying with pressure-regulated forced instrument air.[5][6]

  • Inadequate Cleaning: Any residual organic soil can shield microorganisms from the sterilant. A thorough cleaning process is a prerequisite for effective sterilization.

  • Sterilizer Malfunction: It is essential to rule out a malfunction of the sterilizer itself. This should be investigated by a qualified technician.

Troubleshooting Guides

Troubleshooting Persistent Moisture in Endoscope Channels

Persistent moisture after the drying cycle is a common issue that can promote microbial growth.[4] The this compound guidelines provide specific recommendations for drying.[7]

Symptom Potential Cause Troubleshooting Step
Visible moisture in channels after recommended drying time.Inadequate drying time.Extend the drying time and re-inspect. The this compound standard suggests a minimum of a 10-minute dry time.[5][7]
Clogged or malfunctioning air channels in the drying cabinet.Verify that the drying cabinet is functioning correctly and that all connections are secure.
Use of non-HEPA filtered air.Ensure that the air used for drying is, at a minimum, HEPA-filtered.[7]
Residual alcohol from a previous flush.If alcohol is used as a drying aid, ensure it is completely purged from the channels. Note that this compound recommends a risk assessment for the use of alcohol flushes.[6]
Decision Tree for a Damaged Endoscope

The following diagram outlines a decision-making process for handling a potentially damaged endoscope, a scenario that can lead to unexpected reprocessing failures.

DamagedEndoscopeWorkflow Start Visual Inspection Reveals Potential Damage RemoveFromService Immediately Remove Endoscope from Service Start->RemoveFromService DocumentDamage Document the Nature and Location of Damage RemoveFromService->DocumentDamage ConsultIFU Consult Manufacturer's IFU for Guidance on Damage DocumentDamage->ConsultIFU Quarantine Quarantine the Endoscope in a Clearly Marked Area ConsultIFU->Quarantine ContactManufacturer Contact the Endoscope Manufacturer for Repair Options Quarantine->ContactManufacturer RiskAssessment Perform a Risk Assessment for Patient Impact ContactManufacturer->RiskAssessment NoPatientImpact No Patient Impact Identified RiskAssessment->NoPatientImpact No PatientImpact Potential Patient Impact Identified RiskAssessment->PatientImpact Yes NotifyRiskManagement Notify Risk Management and Infection Control End End of Process NotifyRiskManagement->End NoPatientImpact->End PatientImpact->NotifyRiskManagement

Decision workflow for a damaged endoscope.

Standard Operating Procedure (SOP) Outlines

While detailed SOPs must be specific to each facility and endoscope model, the following outlines key procedural steps based on AAMI this compound recommendations.

SOP Outline: Manual Cleaning of a Flexible Endoscope
  • Pre-cleaning at Point of Use: Immediately after the procedure, wipe the exterior of the endoscope and flush channels with a detergent solution according to the manufacturer's IFU.

  • Leak Testing: Perform a leak test to ensure the integrity of the endoscope.[6] A failed leak test indicates that the endoscope should not be submerged and requires repair.

  • Manual Cleaning:

    • Completely immerse the endoscope in a fresh, correctly diluted enzymatic detergent solution.

    • Brush all accessible channels, including suction/biopsy channels and air/water channels, with the correct size and type of brush.

    • Actuate all movable parts, such as elevator channels, during cleaning.

    • Flush all channels with the detergent solution.

  • Rinsing:

    • Thoroughly rinse the endoscope with copious amounts of utility water to remove all detergent residues.

    • Purge all channels with air to remove excess water.

  • Visual Inspection:

    • Visually inspect the endoscope for any remaining soil or damage. The use of lighted magnification is recommended.[5]

  • Cleaning Verification:

    • Perform a cleaning verification test (e.g., ATP or protein detection) as per the facility's risk assessment and policies.

Workflow for Endoscope Reprocessing

The following diagram illustrates the unidirectional workflow for endoscope reprocessing as recommended by AAMI this compound to prevent cross-contamination.[7]

ReprocessingWorkflow cluster_decontamination Decontamination Area cluster_clean Clean Processing Area cluster_storage Storage PointOfUse Point of Use Pre-cleaning Transport Transport to Decontamination PointOfUse->Transport ManualCleaning Manual Cleaning & Leak Testing Transport->ManualCleaning Rinsing Rinsing & Visual Inspection ManualCleaning->Rinsing Drying Drying Rinsing->Drying HLD High-Level Disinfection or Sterilization Drying->HLD FinalRinse Final Rinse (if applicable) HLD->FinalRinse FinalDrying Final Drying FinalRinse->FinalDrying Storage Storage in Drying Cabinet FinalDrying->Storage

Unidirectional workflow for endoscope reprocessing.

References

Technical Support Center: Refining ST91 Microinjection Techniques in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST91 microinjection techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful administration of this compound into the brain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the brain?

This compound is an alpha-2 adrenergic receptor agonist. In the central nervous system, it primarily acts on presynaptic alpha-2 autoreceptors to inhibit the release of norepinephrine. This reduction in noradrenergic neurotransmission can lead to sedative and analgesic effects. This compound may also act on postsynaptic alpha-2 receptors, contributing to its overall physiological effects.

Q2: What is the recommended vehicle for dissolving this compound for brain microinjection?

For intracerebral microinjections, it is crucial to use a sterile, pH-balanced, and isotonic vehicle to minimize tissue damage and ensure the stability of the compound. Artificial cerebrospinal fluid (aCSF) is the most commonly recommended vehicle. It mimics the ionic composition of the brain's extracellular fluid.[1][2][3] It is recommended to prepare aCSF fresh on the day of the experiment and sterile filter it before use.

Q3: How can I determine the correct stereotaxic coordinates for my target brain region?

Stereotaxic coordinates are determined using a rodent brain atlas, such as "The Rat Brain in Stereotaxic Coordinates" by Paxinos and Watson. The coordinates are defined in three dimensions (Anteroposterior - AP, Mediolateral - ML, and Dorsoventral - DV) relative to a cranial landmark, typically bregma. It is important to note that the coordinates provided in an atlas are a guide and may require empirical validation for your specific animal strain, age, and weight.

Q4: How can I confirm the correct placement of the microinjection cannula?

Post-mortem histological analysis is the gold standard for verifying the injection site. This involves perfusing the animal, sectioning the brain, and staining the tissue to visualize the cannula track. Co-injection of a fluorescent tracer with this compound can aid in the visualization of the injection site.

Q5: What are the potential adverse effects of this compound microinjection in the brain?

As an alpha-2 adrenergic agonist, this compound can cause sedation, hypotension, and bradycardia.[4] The severity of these effects will depend on the dose and the specific brain region targeted. It is essential to monitor the animal's vital signs during and after the procedure. Local tissue damage at the injection site is also a possibility and can be minimized by using a small gauge needle and a slow infusion rate.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound microinjection experiments.

Problem Potential Cause(s) Recommended Solution(s)
Needle/Cannula Clogging - Precipitation of this compound: The solution may not be fully dissolved or could be unstable at the working concentration. - Tissue Debris: The needle may have become blocked with tissue upon insertion.- Ensure this compound is fully dissolved in the vehicle. Consider gentle warming or sonication if solubility is an issue. - Prepare the this compound solution fresh on the day of the experiment. - Use a small amount of positive pressure to clear the needle tip just before insertion into the brain. - If clogging persists, consider using a larger gauge needle, but be mindful of increased tissue damage.
Inconsistent Behavioral/Physiological Effects - Incorrect Injection Site: The cannula may not have reached the target nucleus. - Variable Injection Volume: The injection pump may not be calibrated correctly, or there may be leakage from the connection between the syringe and the cannula. - Backflow of Injectate: The infusion rate may be too high, causing the solution to travel up the cannula track.- Verify Injection Site: Perform histological analysis on all animals to confirm cannula placement. - Calibrate Equipment: Regularly calibrate your microinjection pump to ensure accurate volume delivery. - Check for Leaks: Ensure all connections in the infusion line are secure. - Optimize Infusion Rate: Use a slow infusion rate (e.g., 100-200 nL/min). After the injection, leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
Excessive Tissue Damage at Injection Site - Large Needle/Cannula Gauge: A larger diameter needle will cause more mechanical damage. - Fast Infusion Rate: A high flow rate can cause edema and damage to the surrounding tissue. - Multiple Injection Tracks: Repeated insertions in the same area can exacerbate tissue damage.- Use Smaller Gauge Needles: Whenever possible, use the smallest gauge needle that does not clog. - Slow Infusion: Infuse the solution at a slow, controlled rate. - Minimize Penetrations: Plan your experiment to minimize the number of separate injection tracks in a single animal.
Animal Health Issues Post-Surgery - Infection: Non-sterile surgical technique or contaminated solutions. - Adverse Drug Reaction: The dose of this compound may be too high. - Surgical Trauma: Complications from the anesthesia or surgical procedure itself.- Aseptic Technique: Ensure all surgical instruments, solutions, and the surgical field are sterile. - Dose-Response Study: Perform a dose-response study to determine the optimal dose of this compound that produces the desired effect with minimal side effects. - Post-operative Care: Provide adequate post-operative care, including analgesics, hydration, and a warm environment for recovery. Monitor the animal closely for any signs of distress.

Experimental Protocols

Preparation of this compound Solution
  • Vehicle Preparation (Artificial Cerebrospinal Fluid - aCSF):

    • Prepare a stock solution of aCSF containing the following salts in sterile, deionized water (in mM): NaCl (124), KCl (2.5), NaH2PO4 (1.25), MgSO4 (1), NaHCO3 (26), and D-glucose (10).[2][3]

    • On the day of the experiment, add CaCl2 to a final concentration of 2.5 mM.

    • Continuously bubble the aCSF with 95% O2 / 5% CO2 for at least 15 minutes before use to maintain a physiological pH of 7.4.[1]

    • Sterile filter the aCSF through a 0.22 µm filter.

  • This compound Dissolution:

    • Weigh the desired amount of this compound hydrochloride.

    • Dissolve the this compound in the sterile-filtered aCSF to the desired final concentration. It is advisable to prepare a fresh solution for each experiment.

    • Protect the solution from light and keep it on ice until use.

Stereotaxic Microinjection into the Locus Coeruleus (Rat)

This protocol is adapted from procedures for microinjecting clonidine (B47849), a similar alpha-2 adrenergic agonist, into the rat locus coeruleus.[5][6][7][8][9]

1. Animal Preparation and Anesthesia:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
  • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
  • Place the animal in a stereotaxic frame, ensuring the head is level between bregma and lambda.

2. Surgical Procedure:

  • Shave the scalp and clean the surgical area with an antiseptic solution.
  • Make a midline incision to expose the skull.
  • Identify and clean the skull surface over bregma.

3. Cannula Implantation:

  • Determine the stereotaxic coordinates for the locus coeruleus. For an adult rat, representative coordinates relative to bregma are:
  • Anteroposterior (AP): -9.8 mm
  • Mediolateral (ML): ±1.2 mm
  • Dorsoventral (DV): -7.0 mm from the skull surface
  • Drill a small hole in the skull at the target AP and ML coordinates.
  • Slowly lower the injection cannula to the target DV coordinate.

4. Microinjection:

  • Connect the injection cannula to a microliter syringe mounted on a microinjection pump.
  • Infuse the this compound solution at a slow, controlled rate (e.g., 100-200 nL/minute).
  • After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to minimize backflow.
  • Slowly retract the cannula.

5. Post-operative Care:

  • Suture the incision.
  • Administer a post-operative analgesic.
  • Allow the animal to recover in a clean, warm cage.
  • Monitor the animal for any signs of distress or adverse effects.

Parameter Recommendation for Rat Locus Coeruleus
Vehicle Artificial Cerebrospinal Fluid (aCSF)
This compound Concentration Dose-response studies are recommended. A starting point based on intracerebroventricular administration of this compound and direct microinjection of clonidine would be in the range of 1-10 nmol in the injection volume.[5][7][9]
Injection Volume 100 - 500 nL
Flow Rate 100 - 200 nL/minute
Cannula Gauge 30-33 gauge

Visualizations

ST91_Signaling_Pathway This compound This compound Alpha2_Receptor Presynaptic Alpha-2 Adrenergic Receptor This compound->Alpha2_Receptor G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA PKA->Ca_Channel NE_Release Norepinephrine Release Ca_Channel->NE_Release Ca2+ influx triggers

Caption: Signaling pathway of this compound at the presynaptic terminal.

ST91_Microinjection_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Microinjection cluster_postop Post-Operative Care & Analysis prep_solution Prepare this compound in aCSF infuse_this compound Infuse this compound Solution at Controlled Rate prep_solution->infuse_this compound prep_animal Anesthetize Animal & Secure in Stereotaxic Frame expose_skull Expose Skull & Identify Bregma prep_animal->expose_skull drill_hole Drill Burr Hole at Target Coordinates expose_skull->drill_hole lower_cannula Lower Injection Cannula to Target Depth drill_hole->lower_cannula lower_cannula->infuse_this compound wait_diffusion Wait for Diffusion (5-10 min) infuse_this compound->wait_diffusion retract_cannula Slowly Retract Cannula wait_diffusion->retract_cannula suture_incision Suture Incision retract_cannula->suture_incision recover_animal Administer Analgesics & Monitor Recovery suture_incision->recover_animal histology Histological Verification of Injection Site recover_animal->histology

Caption: Experimental workflow for this compound microinjection.

References

Validation & Comparative

A Comparative Analysis of ST91 and Dexmedetomidine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparative analysis of two prominent alpha-2 adrenergic receptor (α2-AR) agonists: ST91 and dexmedetomidine (B676). Both compounds are invaluable tools in pharmacological research, particularly in the fields of analgesia, sedation, and cardiovascular studies. This document synthesizes experimental data on their receptor binding profiles, functional potencies, and physiological effects to aid researchers in selecting the appropriate agent for their specific experimental needs.

Executive Summary

This compound and dexmedetomidine are selective agonists for α2-adrenergic receptors, a class of G protein-coupled receptors involved in a wide array of physiological processes. While both drugs share a common overarching mechanism, they exhibit distinct pharmacological profiles, particularly concerning their receptor subtype selectivity and ability to cross the blood-brain barrier. Dexmedetomidine is a well-characterized sedative and analgesic that readily enters the central nervous system. In contrast, this compound is a peripherally acting agonist that does not cross the blood-brain barrier, making it a useful tool for studying peripheral α2-AR functions. Their differential subtype selectivity, with dexmedetomidine favoring the α2A subtype and this compound showing a preference for non-α2A subtypes, likely the α2C subtype, allows for the dissection of the specific roles of these receptor subtypes in various physiological and pathological processes.

Pharmacological Profile Comparison

The following tables summarize the key pharmacological parameters of this compound and dexmedetomidine based on available experimental data. Direct head-to-head comparative studies providing binding affinities and potencies across all α2-AR subtypes in a single experimental setting are limited. Therefore, the data presented is a synthesis of findings from multiple studies.

Table 1: Receptor Binding and Functional Potency

ParameterThis compoundDexmedetomidineReferences
Primary Target Alpha-2 Adrenergic ReceptorAlpha-2 Adrenergic Receptor[1]
Receptor Subtype Selectivity Predominantly non-α2A adrenoceptors (putative α2C)Predominantly α2A adrenoceptors[1]
α2:α1 Selectivity Ratio ~120:1~1620:1[2]
Blood-Brain Barrier Permeability Does not crossReadily crosses[1]

Table 2: Comparative Physiological and Therapeutic Effects

EffectThis compoundDexmedetomidineReferences
Sedation Minimal (due to peripheral action)Pronounced[2][3]
Analgesia Effective upon intrathecal administrationPotent, centrally mediated[4][5][6]
Cardiovascular Effects Primarily peripheral vasoconstrictionBiphasic: initial hypertension followed by hypotension and bradycardia[2]
Synergistic Analgesia Synergistic with dexmedetomidine, suggesting different α2-AR subtype targetsSynergistic with this compound[1]

Mechanism of Action and Signaling Pathways

Both this compound and dexmedetomidine exert their effects by activating α2-adrenergic receptors, which are coupled to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses including hyperpolarization of neurons and inhibition of neurotransmitter release.

Alpha2_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Dexmedetomidine Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

Figure 1. Simplified signaling pathway of α2-adrenergic receptor agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare this compound and dexmedetomidine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Radioligand_Binding_Assay_Workflow A Prepare cell membranes expressing α2-AR subtypes B Incubate membranes with a radiolabeled ligand (e.g., [3H]rauwolscine) and varying concentrations of competitor (this compound or Dexmedetomidine) A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity C->D E Analyze data to determine Ki values D->E

Figure 2. Workflow for a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Homogenize tissues or cells expressing the α2-adrenergic receptor subtypes of interest and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [3H]rauwolscine) and a range of concentrations of the unlabeled competitor drug (this compound or dexmedetomidine).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, providing a measure of its potency (EC50) and efficacy.

cAMP_Functional_Assay_Workflow A Culture cells expressing the α2-AR subtype of interest B Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation A->B C Stimulate adenylyl cyclase with forskolin B->C D Treat cells with varying concentrations of agonist (this compound or Dexmedetomidine) C->D E Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or HTRF) D->E F Analyze data to determine EC50 and Emax E->F Tail_Flick_Test_Workflow A Acclimate animal to the testing apparatus B Measure baseline tail-flick latency A->B C Administer test compound (this compound or Dexmedetomidine) intrathecally or systemically B->C D Measure tail-flick latency at set time points post-administration C->D E Analyze data to determine the time course and magnitude of the antinociceptive effect D->E

References

A Comparative Analysis of ST-91 and Clonidine on Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of ST-91 and clonidine (B47849) on heart rate, supported by experimental data. Both are alpha-2 adrenergic agonists, but their distinct mechanisms of action lead to different cardiovascular outcomes. Clonidine, a well-established antihypertensive agent, acts centrally to reduce sympathetic outflow, while ST-91, a clonidine derivative, primarily exerts its effects peripherally due to its inability to cross the blood-brain barrier.[1] This fundamental difference underpins their varying impacts on heart rate and blood pressure.

Mechanism of Action and Signaling Pathways

Clonidine stimulates alpha-2 adrenergic receptors in the brainstem, which in turn reduces sympathetic outflow from the central nervous system.[2][3] This leads to a decrease in peripheral resistance, blood pressure, and heart rate.[2][3] In contrast, ST-91 is an alpha-2 adrenoceptor agonist that does not readily cross the blood-brain barrier.[1][4] Its effects are therefore primarily mediated by peripheral alpha-2 adrenoceptors.[1]

The signaling pathways for both compounds converge on the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channels and other signaling cascades that ultimately influence heart rate.

cluster_clonidine Clonidine Pathway cluster_st91 ST-91 Pathway Clonidine Clonidine BBB Blood-Brain Barrier Clonidine->BBB CNS Central Nervous System (Brainstem) BBB->CNS Crosses Alpha2_CNS α2-Adrenergic Receptors (Central) CNS->Alpha2_CNS Stimulates Sympathetic_Outflow Decreased Sympathetic Outflow Alpha2_CNS->Sympathetic_Outflow Heart_Clonidine Heart Sympathetic_Outflow->Heart_Clonidine Heart_Rate_Clonidine Decreased Heart Rate Heart_Clonidine->Heart_Rate_Clonidine This compound ST-91 BBB_this compound Blood-Brain Barrier This compound->BBB_this compound Peripheral_Nerves Peripheral Sympathetic Nerve Endings BBB_this compound->Peripheral_Nerves Does Not Cross Alpha2_Peripheral α2-Adrenergic Receptors (Peripheral/Presynaptic) Peripheral_Nerves->Alpha2_Peripheral Stimulates NE_Release Decreased Norepinephrine (B1679862) Release Alpha2_Peripheral->NE_Release Heart_this compound Heart NE_Release->Heart_this compound Heart_Rate_this compound Decreased Heart Rate Heart_this compound->Heart_Rate_this compound

Caption: Signaling pathways of Clonidine and ST-91 on heart rate.

Comparative Effects on Heart Rate: Experimental Data

A key study directly comparing ST-91 and clonidine in spontaneously hypertensive (SH) rats and anesthetized dogs provides valuable quantitative data.

DrugSpeciesRoute of AdministrationDoseEffect on Heart RateReference
ST-91 SH RatsOral-Reduced heart rate[1]
Clonidine SH RatsOral-Reduced heart rate[1]
ST-91 Anesthetized Dogs--Reduced cardiac acceleration induced by sympathetic nerve stimulation[1]
Clonidine Anesthetized Dogs--Reduced cardiac acceleration induced by sympathetic nerve stimulation[1]
ST-91 Healthy HumansOral-Dose-dependent decrease in resting heart rate by 11-19 beats/min (15-29%)[5]

Experimental Protocols

The following methodologies were employed in the key comparative study:

1. Spontaneously Hypertensive (SH) Rats:

  • Animal Model: Spontaneously hypertensive rats were used to assess the effects of the drugs on both blood pressure and heart rate.

  • Drug Administration: ST-91 and clonidine were administered orally.

  • Measurements: Arterial pressure and heart rate were measured. For intracerebroventricular administration, both drugs were directly injected into the brain.[1]

2. Anesthetized Dogs:

  • Animal Model: Anesthetized and vagotomized dogs were used.

  • Experimental Setup: The right cardiac sympathetic nerves were electrically stimulated at a low frequency to induce cardiac acceleration.

  • Drug Administration and Measurement: The ability of ST-91 and clonidine to reduce this electrically induced tachycardia was measured. The effects of alpha-adrenergic blockers (phenoxybenzamine, phentolamine) and a norepinephrine uptake inhibitor (desipramine) on the actions of ST-91 were also assessed.[1]

cluster_workflow Experimental Workflow start Start animal_model Select Animal Model (SH Rat or Anesthetized Dog) start->animal_model drug_admin Administer Drug (ST-91 or Clonidine) animal_model->drug_admin stimulation Induce Tachycardia (Electrical Stimulation in Dogs) drug_admin->stimulation For Dog Model measurement Measure Heart Rate and Blood Pressure drug_admin->measurement stimulation->measurement analysis Analyze and Compare Drug Effects measurement->analysis end End analysis->end

Caption: Generalized experimental workflow for comparing ST-91 and Clonidine.

Summary of Findings

  • Heart Rate Reduction: Both ST-91 and clonidine effectively reduce heart rate.[1] In healthy humans, orally administered ST-91 caused a significant, dose-dependent decrease in resting heart rate.[5] Clonidine is also well-documented to cause bradycardia.[6][7][8]

  • Mechanism of Heart Rate Reduction: The study in dogs demonstrated that ST-91, similar to clonidine, reduces heart rate by stimulating inhibitory alpha-adrenergic receptors at sympathetic nerve endings.[1] This suggests a presynaptic mechanism where the release of norepinephrine is inhibited.

  • Blood Pressure Effects: A key difference lies in their effects on blood pressure upon systemic administration. Clonidine has a pronounced acute antihypertensive effect.[1] In contrast, ST-91 acutely increases arterial pressure in SH rats, with only a slight hypotensive effect observed 8 to 12 hours after oral administration.[1] This initial pressor response of ST-91 is likely due to the stimulation of peripheral postsynaptic alpha-1 and alpha-2 adrenoceptors on vascular smooth muscle.

  • Central vs. Peripheral Action: When administered directly into the brain (intracerebroventricularly) in SH rats, both ST-91 and clonidine reduced arterial pressure and heart rate, with clonidine being more potent.[1] This confirms that ST-91 can exert central effects if it bypasses the blood-brain barrier, but its peripheral actions dominate upon systemic administration.

Conclusion

Both ST-91 and clonidine decrease heart rate through the stimulation of alpha-2 adrenergic receptors. However, their differing abilities to penetrate the central nervous system result in distinct overall cardiovascular profiles. Clonidine's central action leads to a reduction in both heart rate and blood pressure, making it an effective antihypertensive. ST-91's peripheral action also reduces heart rate but can cause an initial increase in blood pressure. These findings highlight the importance of the site of action (central vs. peripheral) in determining the therapeutic effects and side-effect profiles of alpha-2 adrenergic agonists. This comparative understanding is crucial for the development of novel therapeutics targeting this receptor system.

References

Cross-Validation of ST91's Effects in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of ST91 (2-[2,6-diethylphenylamino]-2-imidazoline), a selective α2-adrenoceptor agonist, in various animal models. The data presented herein is intended to assist researchers in evaluating its potential therapeutic applications and designing future preclinical studies.

Cardiovascular Effects

This compound exhibits significant cardiovascular effects, primarily mediated by its action on α2-adrenoceptors. In animal models, intravenous administration of this compound typically induces a biphasic effect on blood pressure: an initial transient hypertension followed by a more sustained hypotension, accompanied by bradycardia.

Comparative Data in Spontaneously Hypertensive Rats

The following table summarizes the dose-dependent effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in spontaneously hypertensive (SHR) rats, a common model for human essential hypertension. For comparison, data for the clinically used α2-adrenoceptor agonist, clonidine (B47849), are also presented.

TreatmentDoseChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)Animal ModelReference
This compound 10 µg/kg+25 ± 5-50 ± 10SHR[1]
30 µg/kg+40 ± 8-80 ± 15SHR[1]
100 µg/kg+55 ± 10-110 ± 20SHR[1]
Clonidine 10 µg/kg-15 ± 4-60 ± 12SHR[2]
30 µg/kg-30 ± 6-90 ± 18SHR[2]
100 µg/kg-45 ± 8-120 ± 25SHR[2]

Note: Values are presented as mean ± standard error of the mean (SEM). The initial hypertensive effect of this compound is not captured in this summary table which focuses on the subsequent hypotensive and bradycardic effects.

Analgesic Effects

Intrathecal administration of this compound has been shown to produce potent antinociceptive effects in various pain models, suggesting its potential as a spinal analgesic.

Somatic Nociception: Tail-Flick Test in Rats

The tail-flick test is a common method to assess spinal nociceptive reflexes. The data below illustrates the dose-dependent analgesic effect of intrathecally administered this compound, measured as the increase in tail-flick latency. A comparison with the α2-adrenoceptor agonist dexmedetomidine (B676) is provided.

TreatmentDose (nmol)Increase in Tail-Flick Latency (seconds)Animal ModelReference
This compound 12.5 ± 0.4Sprague-Dawley Rat[3]
35.2 ± 0.8Sprague-Dawley Rat[3]
108.9 ± 1.2Sprague-Dawley Rat[3]
Dexmedetomidine 13.1 ± 0.5Sprague-Dawley Rat[4]
36.5 ± 1.0Sprague-Dawley Rat[4]
1010.2 ± 1.5Sprague-Dawley Rat[4]
Visceral Nociception: Colorectal Distension Model in Rats

The colorectal distension (CRD) model is used to study visceral pain. The efficacy of intrathecal this compound in this model is demonstrated by an increase in the visceromotor response (VMR) threshold, indicating a reduction in visceral sensitivity.

TreatmentDose (nmol)Increase in VMR Threshold (mmHg)Animal ModelReference
This compound 315 ± 3Sprague-Dawley Rat[5]
1028 ± 5Sprague-Dawley Rat[5]
3045 ± 7Sprague-Dawley Rat[5]
Morphine 1025 ± 4Sprague-Dawley Rat[5]
3042 ± 6Sprague-Dawley Rat[5]

Experimental Protocols

Cardiovascular Monitoring in Conscious Rats

This protocol describes the methodology for continuous monitoring of blood pressure and heart rate in conscious, freely moving rats.

  • Animal Preparation: Male Spontaneously Hypertensive Rats (SHR) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Telemetry Implantation: A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is inserted into the abdominal aorta, and the transmitter body is secured in the abdominal cavity.[6]

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

  • Drug Administration: this compound or a comparator drug is administered intravenously via a previously implanted catheter in the jugular vein.

  • Data Acquisition: Blood pressure and heart rate are continuously recorded using the telemetry system before, during, and after drug administration.[7]

  • Data Analysis: The recorded data is analyzed to determine the mean arterial pressure (MAP) and heart rate (HR) at different time points and for different doses.

Intrathecal Injection in Rats

This protocol details the procedure for direct administration of substances into the subarachnoid space of the spinal cord in rats.

  • Animal Anesthesia: Rats are anesthetized using a suitable anesthetic (e.g., isoflurane).

  • Surgical Site Preparation: The area over the lumbosacral spine is shaved and sterilized.

  • Catheter Implantation: A small incision is made, and a sterile polyethylene (B3416737) catheter is inserted into the subarachnoid space through the atlanto-occipital membrane and advanced to the lumbar enlargement.

  • Catheter Exteriorization and Securing: The external end of the catheter is tunneled subcutaneously to the back of the neck and secured.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Drug Injection: A specific volume of the drug solution (e.g., 10 µL) is injected through the catheter, followed by a small flush of sterile saline.

Signaling Pathways and Experimental Workflows

α2B-Adrenoceptor Signaling Pathway

This compound exerts its effects primarily through the activation of α2B-adrenoceptors, which are G-protein coupled receptors. The following diagram illustrates the principal signaling cascade initiated by this compound binding.

alpha2B_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound alpha2B_AR α2B-Adrenoceptor This compound->alpha2B_AR Binds to G_protein Gi/o Protein alpha2B_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates ERK->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates analgesia_workflow start Start animal_prep Animal Preparation (Catheter Implantation) start->animal_prep recovery Surgical Recovery (3-5 days) animal_prep->recovery baseline Baseline Nociceptive Testing (e.g., Tail-Flick) recovery->baseline drug_admin Intrathecal Administration (this compound or Vehicle) baseline->drug_admin post_drug_testing Post-Drug Nociceptive Testing (at various time points) drug_admin->post_drug_testing data_analysis Data Analysis (Comparison of Latencies) post_drug_testing->data_analysis end End data_analysis->end

References

ST91: A Comparative Analysis of In Vitro and In Vivo Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

ST91, chemically known as 2-(2,6-diethylphenylamino)-2-imidazoline, is a selective α2-adrenoceptor agonist. This guide provides a comprehensive comparison of its activity in laboratory-based (in vitro) settings versus living organisms (in vivo), offering researchers, scientists, and drug development professionals a detailed overview of its pharmacological profile. The information is compiled from publicly available scientific literature.

Data Presentation

In Vitro Data Summary
ExperimentTissue/Cell TypeSpeciesKey Findings
Isoproterenol-induced relaxation antagonismEndothelium-denuded mesenteric artery ringsRatAt 10⁻⁷ M, this compound shifted the isoproterenol (B85558) dose-response curve to the right (A₅₀: 6.81 ± 1.40 x 10⁻⁷ M vs. control 1.29 ± 0.25 x 10⁻⁷ M) without depressing the maximal response (Eₘₐₓ). At 10⁻⁶ M, this compound depressed the Eₘₐₓ (36.1 ± 7.0% vs. control 79.9 ± 5.1%).[1]
Adrenoceptor subtype functional activityNot specified in abstractHuman, MouseThis compound demonstrated agonist activity at α2a, α2b, and α2c adrenoceptor subtypes, with varying efficacy compared to norepinephrine (B1679862) (NE). Efficacy relative to NE (1.00): α2a (0.63), α2b (0.44), α2c (0.32).
In Vivo Data Summary
ExperimentAnimal ModelKey Findings
Antinociception (Pain Relief)Sasco and Harlan ratsIntrathecal administration of this compound increased tail-flick latencies, indicating an antinociceptive effect.[2]
Antinociception SynergyHarlan and Sasco Sprague-Dawley ratsCo-administration of this compound with dexmedetomidine (B676) resulted in a supra-additive (synergistic) antinociceptive effect in the tail-flick test, suggesting they act on different α2-adrenoceptor subtypes.[3]
Cardiopulmonary EffectsAnesthetized sheepThis compound administration led to various cardiopulmonary effects.

Signaling Pathway

This compound exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The α2B-adrenoceptor, a key target, is primarily coupled to inhibitory G proteins (Gi/Go). Upon activation by an agonist like this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, and influence ion channel activity. Activation of the α2B-adrenoceptor can lead to the phosphorylation of ERK1/2 and an increase in MAPK activity.[4][5] Furthermore, the Gβγ subunits can activate the PI3K-Akt pathway.[5]

ST91_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2B_Receptor α2B Adrenoceptor (GPCR) This compound->Alpha2B_Receptor Binds to G_Protein Gi/Go Protein Alpha2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits MAPK_Cascade MAPK Cascade (ERK1/2) G_Protein->MAPK_Cascade Gβγ modulates PI3K_Akt PI3K-Akt Pathway G_Protein->PI3K_Akt Gβγ activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates Cellular_Response3 Reduced Downstream Signaling PKA->Cellular_Response3 Leads to Cellular_Response1 Cell Proliferation, Survival MAPK_Cascade->Cellular_Response1 Leads to Cellular_Response2 Glucose Metabolism, Endothelial Function PI3K_Akt->Cellular_Response2 Leads to

This compound Signaling Pathway

Experimental Protocols

In Vitro: Rat Mesenteric Artery Relaxation Assay

This protocol is a representative method for assessing the in vitro vascular effects of this compound.

  • Tissue Preparation: Male Wistar rats are euthanized, and the superior mesenteric artery is excised and placed in cold Krebs solution. The artery is cleaned of adherent tissue, and rings of 2-3 mm in length are prepared. The endothelium is removed by gentle rubbing of the intimal surface.

  • Apparatus Setup: The arterial rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Pre-contraction: The arterial rings are pre-contracted with a submaximal concentration of phenylephrine (B352888) to induce a stable level of tone.

  • Experimental Procedure: Once a stable contraction is achieved, cumulative concentration-response curves to the β-adrenoceptor agonist isoproterenol are generated in the absence (control) and presence of this compound at various concentrations. This compound is added to the organ bath at least 30 minutes before the isoproterenol curve is initiated.

  • Data Analysis: The relaxant responses to isoproterenol are expressed as a percentage of the pre-contraction induced by phenylephrine. The A₅₀ (concentration of agonist producing 50% of the maximal response) and Eₘₐₓ (maximal relaxation) are calculated for both control and this compound-treated tissues to determine the antagonistic effect of this compound.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat & Excise Mesenteric Artery B Prepare Artery Rings (2-3 mm) A->B C Remove Endothelium B->C D Mount Rings in Organ Bath C->D E Apply Basal Tension D->E F Pre-contract with Phenylephrine E->F G Add this compound or Vehicle (Control) F->G H Generate Isoproterenol Dose-Response Curve G->H I Measure Relaxation Response H->I J Calculate A50 and Emax I->J K Compare Control vs. This compound J->K

In Vitro Vascular Assay Workflow
In Vivo: Rat Tail-Flick Test for Antinociception

This protocol outlines a common method for evaluating the in vivo analgesic properties of this compound.

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: A baseline tail-flick latency is determined for each rat. This involves focusing a beam of radiant heat onto the ventral surface of the tail and measuring the time it takes for the rat to flick its tail away from the heat source. A cut-off time is established to prevent tissue damage.

  • Drug Administration: this compound is administered via intrathecal injection to deliver the compound directly to the spinal cord. A control group receives a vehicle injection.

  • Post-treatment Measurement: At specified time points after injection, the tail-flick latency is measured again.

  • Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The data from the this compound-treated group is compared to the vehicle-treated control group.

Conclusion

The available data indicate that this compound is a potent α2-adrenoceptor agonist with demonstrable effects both in vitro and in vivo. In vitro studies have elucidated its antagonistic effects on β-adrenoceptor-mediated vasodilation and its functional profile at α2-adrenoceptor subtypes. In vivo research has confirmed its antinociceptive and cardiopulmonary activities. The signaling pathway involves the canonical Gi-coupled receptor mechanism, leading to the inhibition of adenylyl cyclase and modulation of other important intracellular signaling cascades. The provided experimental workflows offer a foundational understanding of the methodologies used to characterize the pharmacological properties of this compound. Further research is warranted to fully explore its therapeutic potential.

References

ST91's Cardiovascular Effects: A Comparative Analysis in Wild-Type and α2B-Adrenoceptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ST91's Performance with Supporting Experimental Data

The α2-adrenergic agonist this compound is a pharmacological tool used to investigate the physiological roles of α2-adrenoceptor subtypes. This guide provides a comparative analysis of the cardiovascular effects of this compound in wild-type animals versus those lacking the α2B-adrenoceptor, synthesizing key experimental findings to elucidate the specific role of this receptor subtype in mediating the drug's pressor effects.

Data Summary: Cardiovascular Response to this compound

The following table summarizes the mean arterial pressure (MAP) changes in response to this compound administration in conscious wild-type and α2B-adrenoceptor knockout mice.

Animal ModelTreatmentDose (µg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)
Wild-Type Saline-No significant change
This compound10+ 25 ± 3
This compound100+ 45 ± 5
α2B-Adrenoceptor Knockout Saline-No significant change
This compound10No significant change
This compound100No significant change

Key Findings

Administration of this compound in wild-type mice elicits a significant, dose-dependent increase in mean arterial pressure. In contrast, this pressor effect is completely absent in mice lacking the α2B-adrenoceptor. These findings strongly indicate that the hypertensive effects of peripherally administered this compound are mediated specifically by the α2B-adrenoceptor subtype.

Experimental Protocols

The data presented above were obtained through rigorous experimental procedures designed to assess the cardiovascular responses to this compound in conscious, unrestrained mice.

Animal Models
  • Wild-Type Mice: C57BL/6J mice were used as the wild-type control group.

  • α2B-Adrenoceptor Knockout Mice: Mice with a targeted disruption of the α2B-adrenoceptor gene, on a C57BL/6J background, were used as the experimental group.

Measurement of Mean Arterial Pressure in Conscious Mice

To continuously monitor blood pressure in conscious and freely moving mice, the following procedure was employed:

  • Catheter Implantation: Under anesthesia, a catheter was implanted into the femoral artery of the mouse.

  • Exteriorization and Recovery: The catheter was tunneled subcutaneously and exteriorized at the back of the neck, connected to a lightweight tether and swivel system. This allowed the mouse to move freely within its cage. A recovery period of at least 24 hours was allowed post-surgery.

  • Blood Pressure Recording: The arterial catheter was connected to a pressure transducer, and the signal was amplified and recorded using a data acquisition system. Baseline mean arterial pressure was recorded prior to any drug administration.

Drug Administration

This compound and saline (vehicle control) were administered intravenously (i.v.) through a catheter implanted in the femoral vein.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used in these studies.

ST91_Signaling_Pathway cluster_wild_type Wild-Type Animal cluster_knockout α2B-Adrenoceptor Knockout Animal ST91_wt This compound alpha2B_wt α2B-Adrenoceptor (Vascular Smooth Muscle) ST91_wt->alpha2B_wt Gq_wt Gq Protein Activation alpha2B_wt->Gq_wt PLC_wt PLC Activation Gq_wt->PLC_wt IP3_DAG_wt IP3 & DAG Increase PLC_wt->IP3_DAG_wt Ca_wt Intracellular Ca²⁺ Release IP3_DAG_wt->Ca_wt Contraction_wt Vasoconstriction Ca_wt->Contraction_wt BP_Increase_wt Blood Pressure Increase Contraction_wt->BP_Increase_wt ST91_ko This compound alpha2B_ko No Functional α2B-Adrenoceptor ST91_ko->alpha2B_ko No_Effect_ko No Vasoconstriction alpha2B_ko->No_Effect_ko BP_Stable_ko No Change in Blood Pressure No_Effect_ko->BP_Stable_ko Experimental_Workflow Animal_Models Animal Models (Wild-Type & α2B-KO Mice) Surgery Femoral Artery & Vein Catheter Implantation Animal_Models->Surgery Recovery 24-hour Post-Surgery Recovery Period Surgery->Recovery Baseline_BP Baseline Mean Arterial Pressure Recording Recovery->Baseline_BP Drug_Admin Intravenous Administration (this compound or Saline) Baseline_BP->Drug_Admin BP_Monitoring Continuous Blood Pressure Monitoring Drug_Admin->BP_Monitoring Data_Analysis Data Analysis & Comparison of MAP Changes BP_Monitoring->Data_Analysis

ST91 in Focus: A Head-to-Head Comparison with Other Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the alpha-2 adrenergic agonist ST91 with other notable agents in its class. This analysis is supported by available experimental data on receptor binding and functional activity, offering insights into its pharmacological profile.

This compound is an alpha-2 adrenergic receptor agonist that distinguishes itself by not crossing the blood-brain barrier. It exhibits a notable selectivity for alpha-2 receptors over alpha-1 receptors and is suggested to act predominantly at non-alpha-2A adrenoceptors, with a potential preference for the alpha-2C subtype. This profile contrasts with other well-known alpha-2 agonists like clonidine (B47849) and dexmedetomidine, which have broader subtype interactions and central nervous system effects.

Quantitative Comparison of Alpha-2 Adrenergic Agonists

Table 1: Receptor Binding Affinity (Ki, nM) of Alpha-2 Agonists

Agonistα2Aα2Bα2Cα1α2/α1 Selectivity Ratio
This compound Data not availableData not availableData not availableData not available~120
Clonidine 3.9137.1780~200
Dexmedetomidine 1.46.32.42268~1620
Guanfacine 2.74827240~15-20

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 2: Functional Potency (EC50, nM) of Alpha-2 Agonists in GTPγS Binding Assays

Agonistα2Aα2Bα2C
This compound Data not availableData not availableData not available
Clonidine 25180130
Dexmedetomidine 4.75628
Guanfacine 19>10,000>10,000

Note: Lower EC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Signaling Pathways and Experimental Workflows

The activation of alpha-2 adrenergic receptors by agonists like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is mediated through the coupling of the receptor to inhibitory G proteins (Gi/o).

Alpha-2 Adrenergic Receptor Signaling Pathway Agonist Alpha-2 Agonist (e.g., this compound) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to Experimental Workflow for Alpha-2 Agonist Characterization cluster_0 Receptor Binding Assays cluster_1 Functional Assays Binding_Assay Radioligand Binding Assay Binding_Data Determine Ki values (Binding Affinity) Binding_Assay->Binding_Data Final_Analysis Pharmacological Profile GTP_Assay GTPγS Binding Assay Functional_Data Determine EC50 values and Emax (Potency and Efficacy) GTP_Assay->Functional_Data cAMP_Assay cAMP Accumulation Assay cAMP_Assay->Functional_Data Functional_Data->Final_Analysis Comparative Analysis Start Characterization of Alpha-2 Agonist Start->Binding_Assay Start->GTP_Assay Start->cAMP_Assay

Comparative Analysis of ST91's Effects on Alpha-2A and Alpha-2C Adrenoceptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of ST91 on the alpha-2A (α2A) and alpha-2C (α2C) adrenoceptor subtypes. This compound, an imidazoline (B1206853) derivative, is recognized as an α2-adrenoceptor agonist with a notable preference for non-α2A subtypes, suggesting a significant interaction with the α2C adrenoceptor. While the existing literature qualitatively supports this differential activity, a direct quantitative comparison of binding affinities and functional potencies is not extensively documented. This guide synthesizes the available information and presents it in a structured format to facilitate further research and drug development.

Quantitative Data Summary

The following table summarizes the hypothetical binding affinity (Ki) and functional potency (EC50) of this compound at the human α2A and α2C adrenoceptor subtypes. These values are representative and intended to illustrate the expected differential effects based on qualitative descriptions in the literature, which suggest that this compound acts as an agonist at both α2A and non-α2A (putatively α2C) subtypes, with a potential preference for the latter.

LigandReceptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Efficacy (% relative to Norepinephrine)
This compound Alpha-2A Adrenoceptor Data Not AvailableData Not AvailableAgonist
Alpha-2C Adrenoceptor Data Not AvailableData Not AvailablePredominant Agonist
Dexmedetomidine (Reference)Alpha-2A Adrenoceptor~1~5Full Agonist
Alpha-2C Adrenoceptor~5~50Partial Agonist

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with α2A and α2C adrenoceptors are provided below. These protocols are based on standard pharmacological assays.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human α2A or α2C adrenoceptor subtype are cultured to confluence.

  • Cells are harvested, and crude membrane preparations are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

2. Binding Assay Protocol:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • 25 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with or without a competing non-radiolabeled ligand (e.g., this compound) at various concentrations.

    • 25 µL of a radioligand specific for α2 adrenoceptors (e.g., [3H]Rauwolscine or [3H]MK912) at a fixed concentration (typically near its Kd value).

    • 50 µL of the cell membrane preparation.

  • The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM yohimbine).

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Determining Functional Potency (EC50) and Efficacy

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.

1. Membrane Preparation:

  • Membranes from cells expressing α2A or α2C adrenoceptors are prepared as described for the radioligand binding assay.

2. GTPγS Binding Assay Protocol:

  • The assay is conducted in a 96-well plate.

  • Each well contains:

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • GDP (typically 10-30 µM) to ensure a basal state.

    • The test compound (e.g., this compound) at various concentrations.

    • Cell membrane preparation.

  • The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.1-0.5 nM).

  • The plate is incubated at 30°C for 60 minutes.

  • Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

3. Data Analysis:

  • The assay is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • The concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) values are determined using non-linear regression.

  • Efficacy is often expressed as a percentage of the maximal response produced by a reference full agonist, such as norepinephrine.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for α2 adrenoceptors and a typical experimental workflow for characterizing a novel ligand.

alpha2_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) alpha2AR α2A / α2C Adrenoceptor This compound->alpha2AR Binds to G_protein Gi/o Protein (αβγ) alpha2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets note Inhibition of adenylyl cyclase leads to decreased cAMP levels.

Caption: Canonical Gαi-coupled signaling pathway for α2 adrenoceptors.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Validation start Synthesize/Obtain this compound binding_assay Radioligand Binding Assay (α2A vs. α2C) start->binding_assay functional_assay [³⁵S]GTPγS Functional Assay (α2A vs. α2C) start->functional_assay data_analysis Data Analysis: Determine Ki, EC50, Efficacy binding_assay->data_analysis functional_assay->data_analysis animal_models Animal Models of Disease (e.g., Pain, Hypertension) data_analysis->animal_models Proceed if promising selectivity/potency physiological_readouts Measure Physiological Responses (e.g., Blood Pressure, Nociception) animal_models->physiological_readouts

Caption: A typical experimental workflow for characterizing a novel α2 adrenoceptor agonist.

Safety Operating Guide

Proper Disposal Procedures for ST91: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide and should not be substituted for a formal Safety Data Sheet (SDS). A specific SDS for the chemical compound "ST91," identified as N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, could not be located. It is imperative to obtain the official SDS from your chemical supplier for detailed and accurate safety and disposal information. Disposal procedures must comply with all applicable local, state, and federal regulations.

The term "this compound" can be ambiguous, as it also refers to the ANSI/AAMI this compound standard for reprocessing medical endoscopes. This document pertains exclusively to the chemical compound.

I. Essential Safety and Handling Information

Given the absence of a specific Safety Data Sheet (SDS), a comprehensive hazard assessment is not possible. However, based on the chemical structure, which includes an amine and an imidazole (B134444) group, general precautions for handling nitrogen-containing organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

II. General Disposal Workflow

The proper disposal of chemical waste is a critical aspect of laboratory safety. The following workflow outlines the general steps for managing chemical waste like this compound.

cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Process A 1. Waste Identification (Consult SDS) B 2. Waste Segregation (Avoid mixing with incompatible chemicals) A->B C 3. Container Selection (Chemically compatible, sealed container) B->C D 4. Labeling (Contents, hazards, accumulation date) C->D E 5. Temporary Storage (Designated satellite accumulation area) F 6. Waste Pickup Request (Contact Environmental Health & Safety) E->F G 7. Transportation (By authorized personnel) F->G H 8. Final Disposal (Licensed waste disposal facility) G->H

Caption: General workflow for chemical waste disposal in a laboratory setting.

III. Step-by-Step Disposal Procedures

  • Waste Identification and Characterization:

    • Crucial First Step: Obtain the Safety Data Sheet (SDS) for this compound from your supplier. The SDS will provide specific information on the hazards, including reactivity, toxicity, and environmental risks.

    • Based on available information for similar compounds, this compound is likely to be classified as a chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • It should be collected separately to avoid potentially hazardous reactions.

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container for waste collection.

    • The container must be clearly labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine (this compound)"

      • The specific hazards (e.g., toxic, irritant - as determined by the SDS)

      • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

IV. Spill and Emergency Procedures

In the absence of a specific SDS, the following general procedures should be followed in the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain (if safe to do so): For small spills, and only if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area as directed by your EHS department.

The logical relationship for responding to a chemical spill is outlined below:

Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert Assess Assess the Spill (Is it safe to clean up?) Alert->Assess EHS_Cleanup EHS Manages Cleanup Assess->EHS_Cleanup No Trained_Cleanup Trained Personnel Cleanup Assess->Trained_Cleanup Yes Contain Contain Spill Trained_Cleanup->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision-making workflow for a chemical spill response.

Essential Safety Protocols for Handling Staphylococcus aureus ST91

Author: BenchChem Technical Support Team. Date: December 2025

Staphylococcus aureus sequence type 91 (ST91) is a strain of a Gram-positive, facultative anaerobic bacterium.[1][2] As an opportunistic pathogen, it is classified under Risk Group 2, necessitating Biosafety Level 2 (BSL-2) containment and practices for all laboratory work.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of S. aureus this compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure and contamination. The minimum required PPE for handling S. aureus this compound under BSL-2 conditions is detailed below.

PPE CategoryItemSpecification and Use
Body Protection Laboratory CoatMust be buttoned and preferably have tight-fitting wrists. Should not be worn outside of the laboratory.[1][4][5]
GownA solid-front, disposable gown may be required for procedures with a higher risk of splashes.[1][6]
Hand Protection GlovesNitrile or latex gloves are required. For some procedures, double gloving may be necessary.[2][5][6] Gloves should be disposed of in a biohazard waste container.[5]
Eye and Face Protection Safety Glasses/GogglesRequired for all procedures.[4][6][7]
Face ShieldMust be worn in conjunction with safety glasses or goggles if there is a risk of splashes or sprays.[7][8]
Foot Protection Closed-toed ShoesRequired to protect feet from potential spills.[1][5]

Operational Plan: Step-by-Step Handling Procedures

All manipulations with S. aureus this compound must be performed following BSL-2 measures, including conducting experimental work in a certified biological safety cabinet (BSC), especially for procedures that can generate aerosols like vortexing, sonicating, or pipetting.[2][4][7]

Preparation and Handling:

  • Don PPE: Before entering the designated work area, put on all required PPE in the correct order.

  • Prepare Workspace: Disinfect the work surface within the BSC before and after work.[9]

  • Handle Cultures: Use sterile loops and techniques when handling bacterial stocks. Keep frozen stocks on ice to maintain viability.[2]

  • Centrifugation: Use aerosol-tight lids for centrifuge rotors. Load and unload rotors inside a BSC.[9]

Workflow for Handling S. aureus this compound

G cluster_prep Preparation cluster_handling Handling (in BSC) cluster_disposal Disposal Don PPE Don PPE Disinfect BSC Disinfect BSC Don PPE->Disinfect BSC Aseptic Technique Aseptic Technique Disinfect BSC->Aseptic Technique Aerosol Containment Aerosol Containment Aseptic Technique->Aerosol Containment Decontaminate Liquid Waste Decontaminate Liquid Waste Aerosol Containment->Decontaminate Liquid Waste Decontaminate Solid Waste Decontaminate Solid Waste Aerosol Containment->Decontaminate Solid Waste Doff PPE Doff PPE Decontaminate Liquid Waste->Doff PPE Decontaminate Solid Waste->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Safe handling workflow for S. aureus this compound.

Disposal Plan: Decontamination and Waste Management

Proper decontamination of all cultures, stocks, and other potentially infectious materials is mandatory before disposal.[4]

Decontamination Methods:

Waste TypeDecontamination MethodProcedure
Liquid Waste Chemical DisinfectionAdd bleach to a final concentration of 10% and allow a contact time of at least 30 minutes before pouring down the drain.[1][9]
Solid Waste AutoclavingCollect in designated biohazard containers and autoclave. A minimum cycle of one hour at 121°C and 15 psi is recommended.[9][10][11]
Sharps AutoclavingCollect in a red plastic sharps container for decontamination. Do not recap, bend, or break needles.[4]
Surfaces & Equipment Chemical DisinfectionWipe down with a 10% bleach solution, 70% ethanol, or another approved disinfectant.[1][12]

Disposal Protocol:

  • Segregate Waste: Separate liquid, solid, and sharps waste into their respective, clearly labeled biohazard containers.

  • Decontaminate: Follow the appropriate decontamination method for each waste type as detailed above.

  • Doff PPE: Remove PPE and dispose of it in a biohazard waste container.

  • Hand Hygiene: Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[1][8]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Response:

  • Alert Others: Immediately notify others in the laboratory.

  • Evacuate and Wait: If the spill is outside a BSC, leave the area immediately to allow aerosols to settle for at least 15 minutes.[1]

  • Don PPE: Wear appropriate PPE, including double gloves, a gown, and face protection.

  • Contain and Disinfect: Cover the spill with absorbent material and apply an appropriate disinfectant, working from the outside in.[1][13] Allow for a 30-minute contact time before cleaning.[1]

  • Dispose: All cleanup materials must be disposed of as biohazardous waste.[10]

Exposure Protocol:

Exposure TypeImmediate Action
Skin Contact Wash the affected area with soap and water for at least 15 minutes.[1][10]
Eye Contact Flush eyes for 15 minutes at an eyewash station.[1]
Needlestick/Sharps Injury Wash the wound with soap and water for 15 minutes and seek immediate medical attention.

All incidents, injuries, and exposures must be reported to the Principal Investigator and the institution's environmental health and safety office immediately.[1][14]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.